2-(4-Chlorophenyl)succinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFXJIDIVHRKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the properties of 2-(4-Chlorophenyl)succinic acid?
An In-depth Technical Guide to 2-(4-Chlorophenyl)succinic Acid
Executive Summary: this compound is a substituted dicarboxylic acid of significant interest in chemical and biological research. As a derivative of succinic acid, a crucial intermediate in cellular metabolism, it presents a unique scaffold for chemical synthesis and biological modulation. Its structure, featuring a 4-chlorophenyl group, imparts specific physicochemical properties that make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.
Introduction
This compound, also known by its IUPAC name 2-(4-chlorophenyl)butanedioic acid, belongs to the class of aromatic-substituted carboxylic acids.[3][4] The molecule integrates two key functional components: the succinic acid backbone, which is a fundamental four-carbon dicarboxylic acid involved in the citric acid cycle (TCA cycle), and a para-substituted chlorophenyl ring.[5] This combination makes it a versatile chemical intermediate. The carboxylic acid groups offer reactive sites for esterification, amidation, and polymerization, while the chlorophenyl moiety modulates the molecule's steric bulk, lipophilicity, and electronic properties, influencing its interaction with biological targets or its properties within a polymer matrix.[2] Its primary utility lies in its role as a precursor or building block in the synthesis of more complex molecules, including anti-inflammatory agents, analgesics, and specialized herbicides.[2]
Physicochemical and Computed Properties
The properties of this compound are defined by its molecular structure. The presence of two carboxylic acid groups allows for hydrogen bonding and lends it acidic characteristics, while the aromatic ring introduces hydrophobicity.
Chemical Identity and Physical Properties
A summary of the key identifiers and physical properties is presented in Table 1. While specific experimental data for properties like melting point and solubility are not widely published, values for the parent compound, succinic acid, are provided for context. The addition of the 4-chlorophenyl group is expected to increase the melting point due to increased molecular weight and potentially favorable crystal packing, while decreasing its solubility in water due to the large nonpolar substituent.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 58755-91-2 | [4][6] |
| Molecular Formula | C₁₀H₉ClO₄ | [3] |
| Molecular Weight | 228.63 g/mol | [3] |
| IUPAC Name | 2-(4-chlorophenyl)butanedioic acid | [4] |
| Synonyms | p-Chlorophenylsuccinic acid, 4-Chlorophenylsuccinic acid | [1][3] |
| Appearance | White solid | [2] |
| Storage | Sealed in a dry place, room temperature or 0-8 °C | [1] |
| Melting Point | Data not available (Succinic acid: 184-186 °C) | [7] |
| Solubility | Data not available (Succinic acid: Soluble in water, ethanol) |[8][9] |
Computed Chemical Properties
Computational models provide valuable insights into the molecular characteristics that influence the compound's behavior, such as its membrane permeability and potential for intermolecular interactions.
Table 2: Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 74.6 Ų | [3] |
| Exact Mass | 228.0189365 Da |[3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a reliable multi-step process starting from 4-chlorobenzaldehyde. The following protocol is adapted from established methods for a structural isomer and represents a robust pathway to the target compound.[10]
General Synthesis Pathway
The synthesis is a three-step process: (1) A Stobbe condensation between 4-chlorobenzaldehyde and diethyl succinate to form an unsaturated half-ester, (2) Saponification (hydrolysis) of the ester to yield the unsaturated diacid, 2-(4-chlorobenzylidene)succinic acid, and (3) Catalytic hydrogenation to reduce the double bond, affording the final product.
Caption: A three-step synthesis workflow for this compound.
Example Synthesis Protocol
Field-Proven Insight: This protocol is designed for high yield and purity. The choice of a strong, non-nucleophilic base in Step 1 is critical to favor the Stobbe condensation over competing side reactions. Recrystallization in Step 2 is essential for removing impurities before the final hydrogenation.
Step 3.2.1: Synthesis of Ethyl 2-(4-chlorobenzylidene)-3-carboxypropanoate (Half-Ester)
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add an equimolar mixture of 4-chlorobenzaldehyde and diethyl succinate dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of ~3.
-
Extract the precipitated half-ester with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude half-ester.
Step 3.2.2: Hydrolysis to 2-(4-Chlorobenzylidene)succinic acid
-
Suspend the crude half-ester from the previous step in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours until the solid has completely dissolved, indicating complete saponification.
-
Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the diacid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to obtain the pure unsaturated diacid.[10]
Step 3.2.3: Catalytic Hydrogenation to this compound
-
Dissolve the purified 2-(4-chlorobenzylidene)succinic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount (e.g., 5-10 mol%) of 10% Palladium on carbon (Pd/C).
-
Place the flask in a Parr hydrogenation apparatus, purge the system with hydrogen gas, and then pressurize to 40-50 psi.
-
Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
Vent the apparatus, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound, as a white solid.[10]
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the 4-chlorophenyl ring should appear as a characteristic AA'BB' system (two doublets) in the range of δ 7.2-7.5 ppm. The methine proton (CH -Ar) would be a triplet or doublet of doublets around δ 3.8-4.2 ppm. The two diastereotopic methylene protons (-CH₂ -COOH) would appear as a pair of doublet of doublets in the range of δ 2.6-3.0 ppm. The two acidic protons of the carboxyl groups will appear as a broad singlet, which can be exchanged with D₂O.[11][12]
-
¹³C NMR: The carbon spectrum should show four signals for the aromatic ring (with two having higher intensity due to symmetry), two signals for the carboxyl carbons (>170 ppm), one signal for the methine carbon (~45-55 ppm), and one for the methylene carbon (~35-45 ppm).[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups from ~2500-3300 cm⁻¹. A sharp, strong C=O stretch will be present around 1700-1725 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region.[3]
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show fragmentation patterns involving the loss of water, carboxyl groups, and cleavage of the C-C bond between the aromatic ring and the succinate moiety. The molecular ion peak [M]⁺ should be observable, along with a characteristic [M+2]⁺ peak at about one-third the intensity, confirming the presence of a single chlorine atom.[3]
Applications in Research and Development
This compound serves as a strategic intermediate in several key industrial and research areas.
Intermediate in Pharmaceutical Synthesis
The dicarboxylic acid functionality allows this molecule to serve as a scaffold. One carboxyl group can be selectively reacted to form an amide or ester linkage, leaving the other free or available for subsequent modification. This makes it a valuable precursor for creating analogues of known drugs or novel chemical entities, particularly in the development of anti-inflammatory and analgesic agents.[2]
Caption: Role as an intermediate in pharmaceutical synthesis via selective amidation.
Component in Agrochemical Formulations
In agrochemical science, chlorinated aromatic acids are a well-established class of herbicides. While this compound itself is not typically an active herbicide, it is used as a building block for more complex pesticides and herbicides.[2] Its structure can be incorporated to optimize uptake, transport, and biological activity, potentially mimicking natural plant hormones or blocking key enzymatic pathways in weeds.
Use in Polymer Chemistry
The two carboxylic acid groups make this compound a functional monomer for step-growth polymerization. It can be reacted with diols to form polyesters or with diamines to form polyamides. The bulky, rigid chlorophenyl group can be used to modify the properties of the resulting polymer, potentially increasing its glass transition temperature (Tg), thermal stability, and altering its solubility characteristics.[2]
Biological Context and Toxicological Profile
Potential Biological Activity
Direct biological studies on this compound are limited. However, its activity can be inferred from its structural components.
-
Succinate Analogue: As an analogue of succinic acid, it can potentially interact with enzymes and receptors that recognize succinate. Succinate is a key metabolite in the TCA cycle and also acts as an extracellular signaling molecule by activating the succinate receptor 1 (SUCNR1), a G-protein coupled receptor involved in inflammation and blood pressure regulation.[5][14] This compound could act as a competitive inhibitor or a modulator of these pathways.[15]
-
Metabolic Fate: The biotransformation of this compound in vivo has not been extensively studied. However, related chlorinated aromatic compounds are often metabolized via oxidation and conjugation. For example, the drug chlormezanone, which contains a 4-chlorophenyl group, is metabolized in rats to p-chlorobenzoic acid and p-chlorohippuric acid.[16] It is plausible that this compound could undergo similar metabolic cleavage.
Safety and Handling
This compound should be handled with appropriate laboratory precautions. It is classified as an irritant and is harmful if swallowed.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] | |
| H335 | May cause respiratory irritation | [1] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |
| P280 | Wear protective gloves/eye protection/face protection | [1] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |
Expert Advice on Handling: Always handle this compound in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
This compound is a highly functionalized molecule with significant potential as a chemical intermediate. Its well-defined structure provides a reliable platform for the synthesis of a wide range of target molecules in the pharmaceutical, agrochemical, and material science sectors. While detailed biological and toxicological data remain to be fully elucidated, its structural relationship to the key metabolite succinic acid suggests intriguing possibilities for its use as a tool compound in biochemical research. The robust synthesis pathway and clear analytical profile make it an accessible and valuable compound for advanced chemical R&D.
References
- 1. 2-(4-CHLORO-PHENYL)-SUCCINIC ACID | 58755-91-2 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 58755-91-2|this compound|BLD Pharm [bldpharm.com]
- 7. U.S. Pharmacopeia Succinic Acid Melting Point Standard, 110-15-6, MFCD00002789, | Fisher Scientific [fishersci.com]
- 8. Succinic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. Succinic Acid CAS# 110-15-6 quality assurance price [anhuisunsingchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bmse000183 Succinic Acid at BMRB [bmrb.io]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254) [hmdb.ca]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]
- 14. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotransformation of chlormezanone, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2-(4-Chlorophenyl)succinic Acid
Introduction
2-(4-Chlorophenyl)succinic acid (C₁₀H₉ClO₄) is a versatile chemical intermediate recognized for its role in the synthesis of specialized polymers and as a key building block in the development of pharmaceutical and agrochemical agents.[1] Its applications include the formulation of anti-inflammatory drugs, analgesics, herbicides, and pesticides, where its specific molecular architecture is critical to its biological activity.[1]
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As Senior Application Scientist, my objective is not merely to list procedures but to provide a logical, field-proven narrative that explains the causality behind each analytical choice. We will proceed from foundational mass and compositional analysis to the definitive three-dimensional structure, demonstrating how each technique provides a layer of evidence that, when combined, constitutes an irrefutable structural proof.
The following workflow illustrates the synergistic approach, where each step logically informs the next, culminating in a complete structural understanding.
Caption: A logical workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis with Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the cornerstone of structural analysis, providing the most direct measurement of a molecule's mass. This is the first and most critical question to answer: "What is its mass and, by extension, its elemental formula?" We employ High-Resolution Mass Spectrometry (HRMS) not just for the nominal mass but for the exact mass, which allows for the confident determination of the elemental composition, distinguishing our target from any potential isomers or impurities.
Trustworthiness: The self-validating nature of this step lies in matching the experimentally determined exact mass to the theoretical mass of the proposed formula, C₁₀H₉ClO₄, to within a few parts per million (ppm). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional, definitive fingerprint for a chlorine-containing compound.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₉ClO₄ | --- |
| Theoretical Exact Mass | 228.0189 Da | Calculated for C₁₀H₉³⁵ClO₄.[2] |
| [M]+• Peak | ~228 | Molecular ion corresponding to the primary isotope ³⁵Cl. |
| [M+2]+• Peak | ~230 | Isotopic peak corresponding to ³⁷Cl, expected to be ~1/3 the intensity of the [M]+• peak. |
| Key Fragments (m/z) | 183, 140, 125, 111 | Loss of -COOH (m/z 45), subsequent loss of -CH₂COOH, cleavage of the chlorophenyl group.[3] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of purified this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). Set the ionization energy to 70 eV.
-
Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum over a mass range of m/z 50-350.
-
Analysis: Identify the molecular ion peak ([M]+•) and the [M+2]+• isotopic peak. Analyze the fragmentation pattern to identify characteristic losses. For HRMS, compare the measured exact mass to the theoretical value for C₁₀H₉ClO₄.
Visualization: Primary Fragmentation Pathway
Caption: A simplified EI-MS fragmentation pathway for this compound.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Experience: With the molecular formula confirmed, IR spectroscopy is employed to identify the functional groups responsible for the "O₄" in our formula. This technique is exceptionally sensitive to the vibrational modes of polar bonds, making it ideal for detecting the carboxylic acid moieties we expect in a succinic acid derivative. The presence of a very broad O-H stretch and a strong, sharp C=O stretch provides unambiguous evidence of this functionality.
Trustworthiness: The characteristic frequencies of functional groups are well-established.[4] The simultaneous observation of all expected bands for a carboxylic acid and a 1,4-disubstituted aromatic ring serves as a self-validating checklist, confirming the major structural components.
Data Presentation: Key IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Sharp, medium |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | Sharp, medium |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Sharp, very strong[5] |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple sharp bands |
| Aromatic C-H | C-H bend (out-of-plane) | 800 - 850 | Strong (indicative of para-substitution) |
| Aryl Halide | C-Cl stretch | 600 - 800 | Medium to strong |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[6]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[6]
-
Background Collection: Run a background spectrum with an empty sample compartment.
-
Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Correlate the observed absorption bands with known functional group frequencies.
Part 3: Mapping the Atomic Framework with NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. While MS gives the formula and IR gives the functional groups, NMR connects the atoms. ¹H NMR reveals the number and type of proton environments and their neighboring relationships through spin-spin coupling. ¹³C NMR provides a count of the unique carbon atoms. Together, they allow us to piece together the carbon-proton skeleton.
Trustworthiness: The predictive power of NMR is immense. The chemical shifts, integration values (proton ratios), and coupling patterns must all be consistent with a single proposed structure. Any deviation would invalidate the hypothesis. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide direct, visual confirmation of which protons are coupled to each other and which protons are attached to which carbons, respectively, removing any ambiguity.
¹H NMR Analysis (400 MHz, DMSO-d₆)
Data Presentation: Predicted ¹H NMR Signals
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad singlet | 2H | 2 x -COOH | Acidic protons, exchangeable.[7] |
| ~7.40 | Doublet | 2H | H-2', H-6' | Aromatic protons ortho to the succinyl group. |
| ~7.35 | Doublet | 2H | H-3', H-5' | Aromatic protons ortho to the chlorine atom. |
| ~4.10 | Triplet | 1H | H-2 | Methine proton coupled to the two methylene protons. |
| ~2.95 & ~2.70 | Doublet of doublets (each) | 2H | H-3a, H-3b | Diastereotopic methylene protons, split by each other and the H-2 methine proton. |
¹³C NMR Analysis (100 MHz, DMSO-d₆)
Data Presentation: Predicted ¹³C NMR Signals
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.5 | C-4 | Carboxylic acid carbon. |
| ~172.0 | C-1 | Carboxylic acid carbon, slightly different environment. |
| ~139.0 | C-1' | Aromatic carbon attached to the succinyl group (quaternary). |
| ~131.5 | C-4' | Aromatic carbon attached to chlorine (quaternary). |
| ~130.0 | C-2', C-6' | Aromatic CH carbons. |
| ~128.5 | C-3', C-5' | Aromatic CH carbons. |
| ~45.0 | C-2 | Aliphatic methine carbon. |
| ~35.0 | C-3 | Aliphatic methylene carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and integrate the ¹H signals. Reference the spectrum to TMS.
Visualization: Key NMR Correlations
Caption: Key 2D NMR correlations confirming the atomic connectivity of the molecule.
Part 4: Definitive 3D Structure via X-Ray Crystallography
Expertise & Experience: While the combination of MS, IR, and NMR provides a robust 2D structural assignment, it cannot definitively establish the three-dimensional arrangement of atoms in space, including the absolute configuration of the chiral center at C-2. X-ray crystallography is the gold standard for this purpose.[8] It provides an unambiguous, high-resolution map of electron density in a single crystal, effectively taking a "photograph" of the molecule.
Trustworthiness: The result of a successful crystallographic study is a set of atomic coordinates that can be used to calculate precise bond lengths, bond angles, and torsion angles.[9] This data provides the ultimate validation of the structure deduced from spectroscopic methods. For chiral molecules, the use of anomalous dispersion effects can determine the absolute configuration (R or S) without ambiguity.[10]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: The rate-limiting step is growing a high-quality single crystal.[9] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic positions.
Visualization: X-Ray Crystallography Workflow
Caption: The workflow from a purified compound to a definitive 3D molecular structure.
Part 5: Chiral Analysis
Expertise & Experience: this compound possesses a chiral center at the C-2 position. In the context of drug development, it is critical to separate and analyze the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.[12]
Technique: Chiral HPLC
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.[11] This differential interaction leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for carboxylic acids.
-
Mobile Phase: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to ensure the carboxylic acids are protonated.
-
Sample Preparation: Prepare a dilute solution of the racemic compound in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector (typically around 254 nm). The separation of the racemic mixture into two distinct peaks confirms the successful chiral resolution.
Summary & Conclusion
The structure elucidation of this compound is a systematic process where each analytical technique provides complementary and confirmatory information.
| Structural Feature | Primary Evidence | Confirmatory Evidence |
| Molecular Formula (C₁₀H₉ClO₄) | High-Resolution Mass Spectrometry | NMR Integration, Elemental Analysis |
| Carboxylic Acid Groups | IR Spectroscopy (O-H, C=O) | ¹H NMR (broad -COOH), ¹³C NMR (~170 ppm) |
| para-Substituted Aryl Ring | ¹H NMR (two-doublet pattern) | IR (C-H bend ~830 cm⁻¹), ¹³C NMR (4 signals) |
| Succinic Acid Backbone | ¹H & ¹³C NMR (chemical shifts) | 2D NMR (COSY, HSQC correlations) |
| Atom Connectivity | 2D NMR (COSY, HSQC, HMBC) | MS Fragmentation Pattern |
| 3D Structure & Stereochemistry | X-Ray Crystallography | Chiral HPLC (separability of enantiomers) |
This guide has detailed a logical, multi-faceted approach that begins with establishing the fundamental molecular formula and culminates in the definitive three-dimensional structure. By integrating data from mass spectrometry, infrared and NMR spectroscopy, and X-ray crystallography, researchers can achieve an unambiguous and robust characterization of this compound, a critical step for its application in research and development.
References
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- 2. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Chiral analysis - Wikipedia [en.wikipedia.org]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of p-Chlorophenylsuccinic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
2-(4-Chlorophenyl)succinic acid, commonly known as p-Chlorophenylsuccinic acid, is a dicarboxylic acid derivative of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a chiral center, two carboxylic acid moieties, and a para-substituted chlorinated phenyl group, makes it a versatile building block. This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed analytical methodologies for its characterization, and insights into its applications. The content herein is structured to deliver not just data, but a foundational understanding of the principles governing its behavior, empowering researchers in their experimental design and application.
Nomenclature and Molecular Structure
A precise understanding of a compound begins with its unequivocal identification and a grasp of its three-dimensional structure.
Chemical Identifiers
Correctly identifying p-Chlorophenylsuccinic acid is crucial for sourcing, regulatory compliance, and literature searches. The primary identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-chlorophenyl)butanedioic acid | [1] |
| Common Name | p-Chlorophenylsuccinic acid | [1][2] |
| CAS Number | 58755-91-2 | [2] |
| Molecular Formula | C₁₀H₉ClO₄ | [1] |
| Molecular Weight | 228.63 g/mol | [1] |
| InChI Key | AGFXJIDIVHRKCA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl | [1] |
Molecular Architecture
p-Chlorophenylsuccinic acid is a derivative of succinic acid where a hydrogen atom on one of the α-carbons is substituted with a 4-chlorophenyl group.
Key Structural Features:
-
Aromatic System: A benzene ring substituted with a chlorine atom at the para-position. The chlorine atom acts as an electron-withdrawing group via induction but a weak deactivating, ortho-para director in electrophilic aromatic substitution reactions due to its lone pairs.
-
Dicarboxylic Acid Moiety: The butanedioic acid backbone provides two acidic protons, leading to complex acid-base equilibria.
-
Chiral Center: The carbon atom bonded to both the phenyl ring and the carboxyl group (C2) is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2-(4-chlorophenyl)succinic acid, or as a racemic mixture. The specific stereoisomer can be critical in pharmaceutical applications where stereochemistry often dictates biological activity.
Physical and Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various media.
Summary of Physical Data
| Property | Value / Observation | Source / Rationale |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 198-200 °C | [3] |
| Solubility | Limited solubility in water. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. | Based on structural analogy[4] |
| pKa Values | pKa₁ ≈ 3.8 - 4.1; pKa₂ ≈ 5.1 - 5.5 (Estimated) | See Discussion 2.2 |
Discussion of Physicochemical Behavior
Solubility Profile: The molecule possesses both polar (dicarboxylic acid) and nonpolar (chlorophenyl) regions, giving it amphiphilic character. The large, hydrophobic chlorophenyl group limits its solubility in water. However, it can be readily dissolved in aqueous base by deprotonating the carboxylic acid groups to form the more soluble carboxylate salts. Its solubility in organic solvents is governed by polarity; it is expected to be most soluble in polar protic and aprotic solvents that can engage in hydrogen bonding with the carboxylic acid groups.
Acidity and pKa: As a diprotic acid, p-chlorophenylsuccinic acid has two dissociation constants (pKa₁ and pKa₂).
-
pKa₁: Corresponds to the deprotonation of the carboxylic acid at the C4 position, which is more distant from the electron-withdrawing chlorophenyl group. Its acidity is primarily influenced by the adjacent carboxyl group.
-
pKa₂: Corresponds to the deprotonation of the C2-carboxyl group. The acidity of this proton is enhanced by the inductive electron-withdrawing effect of the adjacent 4-chlorophenyl group.
For comparison, the pKa values of unsubstituted succinic acid are approximately 4.2 and 5.6.[4] The presence of the electron-withdrawing chlorophenyl group is expected to lower both pKa values, making p-chlorophenylsuccinic acid a stronger acid than succinic acid. The first pKa is estimated to be in the range of 3.8-4.1, and the second in the range of 5.1-5.5. Precise experimental determination via potentiometric titration is the gold standard for confirming these values.
Caption: Stepwise dissociation of p-Chlorophenylsuccinic acid.
Chemical Reactivity and Synthesis
Understanding the reactivity is key to utilizing this compound as a synthetic intermediate.
-
Reactions of the Carboxylic Acids: Both carboxyl groups can undergo standard transformations, including:
-
Esterification: Reaction with alcohols under acidic catalysis to form mono- or di-esters.
-
Amide Formation: Conversion to acid chlorides (e.g., with SOCl₂) followed by reaction with amines to yield amides.
-
Reduction: Reduction to the corresponding diol using strong reducing agents like LiAlH₄.
-
-
Reactivity of the Aromatic Ring: The chlorophenyl ring is moderately deactivated towards electrophilic aromatic substitution. Reactions will predominantly yield ortho-substitution relative to the chloro group.
-
Synthetic Overview: A common laboratory-scale synthesis involves the Stobbe condensation of diethyl succinate with 4-chlorobenzaldehyde, followed by hydrolysis and decarboxylation of the resulting half-ester.
Analytical Methodologies
A robust analytical framework is essential for confirming the identity, purity, and properties of p-chlorophenylsuccinic acid.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (Proton NMR): The spectrum is predicted to show distinct signals:
-
Aromatic Protons (δ ≈ 7.2-7.4 ppm): An AA'BB' splitting pattern (appearing as two doublets) characteristic of a 1,4-disubstituted benzene ring.
-
Methine Proton (CH, δ ≈ 4.0-4.3 ppm): A triplet or doublet of doublets, coupled to the adjacent methylene protons.
-
Methylene Protons (CH₂, δ ≈ 2.7-3.2 ppm): Two diastereotopic protons that will appear as a complex multiplet (or two distinct doublet of doublets) due to coupling with the methine proton and geminal coupling to each other.
-
Carboxylic Acid Protons (COOH, δ ≈ 10-13 ppm): Two broad singlets, which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Carboxyl Carbons (δ ≈ 170-180 ppm): Two signals for the two distinct C=O groups.
-
Aromatic Carbons (δ ≈ 128-140 ppm): Four signals for the aromatic carbons due to symmetry.
-
Methine Carbon (δ ≈ 45-55 ppm): Signal for the chiral carbon.
-
Methylene Carbon (δ ≈ 35-45 ppm): Signal for the CH₂ carbon.
-
4.1.2. Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups.
-
O-H Stretch (2500-3300 cm⁻¹): A very broad band, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium intensity peaks.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium intensity peaks.
-
C=O Stretch (1680-1720 cm⁻¹): A very strong, sharp absorption, indicative of the carboxylic acid carbonyl.
-
C=C Stretch (Aromatic) (≈1600, 1490 cm⁻¹): Characteristic absorptions for the phenyl ring.
-
C-Cl Stretch (1000-1100 cm⁻¹): A strong band confirming the presence of the aryl chloride.
4.1.3. Mass Spectrometry (MS) MS provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of chlorine. Peaks are expected at m/z 228 (for ³⁵Cl) and m/z 230 (for ³⁷Cl) in an approximate 3:1 intensity ratio.
-
Key Fragments: Common fragmentation pathways include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the C-C bonds in the succinic acid chain. GC-MS data shows significant fragments at m/z 182, 125, and 103.[1]
Chromatographic and Titrimetric Protocols
Caption: A typical analytical workflow for compound characterization.
4.2.1. Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of p-Chlorophenylsuccinic acid.
-
Rationale: Reversed-phase HPLC is ideal for separating moderately polar organic compounds. An acidic mobile phase is used to suppress the ionization of the carboxylic acid groups, ensuring a sharp, well-defined peak shape.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 225 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Injection Volume: 10 µL.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
4.2.2. Protocol: Determination of pKa by Potentiometric Titration
-
Objective: To experimentally determine the two pKa values.
-
Rationale: This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa values correspond to the pH at the half-equivalence points.
-
Methodology:
-
Preparation: Accurately weigh ~50 mg of p-Chlorophenylsuccinic acid and dissolve it in ~50 mL of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be needed if solubility is low.
-
Apparatus: Use a calibrated pH meter with a glass electrode and an automated burette.
-
Titrant: Standardized 0.1 M NaOH solution.
-
Procedure: a. Place the pH electrode in the sample solution and stir gently. b. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). c. Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize. d. Continue the titration well past the second equivalence point.
-
Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. b. Determine the two equivalence points from the inflection points of the curve (or by using the first derivative plot, d(pH)/dV). c. The volume of NaOH at the half-equivalence points (half the volume to reach the first equivalence point, and the midpoint volume between the first and second equivalence points) is determined. d. The pKa₁ and pKa₂ are the pH values recorded at these respective half-equivalence points.
-
Applications in Research and Development
The structural motifs of p-chlorophenylsuccinic acid make it a valuable precursor in several high-value chemical industries.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure can be incorporated into larger molecules to develop anti-inflammatory and analgesic medications.[3] The specific stereochemistry is often leveraged to achieve desired pharmacological activity.
-
Agrochemical Synthesis: The compound is a building block for formulating herbicides and pesticides.[3] The chlorophenyl group is a common feature in many agrochemicals, and the dicarboxylic acid handle allows for further chemical modification to tune biological activity and environmental persistence.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. Recommended storage is at room temperature.[2]
References
Determining the Molecular Weight of 2-(4-Chlorophenyl)succinic Acid: A Technical Guide
Introduction
In the landscape of pharmaceutical and agrochemical research, the precise characterization of chemical entities is paramount. 2-(4-Chlorophenyl)succinic acid, a versatile intermediate in the synthesis of anti-inflammatory agents and pesticides, is no exception.[1] An accurate determination of its molecular weight is a critical first step in confirming its identity, purity, and in establishing stoichiometric relationships for subsequent reactions. This guide provides a comprehensive overview of both the theoretical calculation and the experimental verification of the molecular weight of this compound, designed for researchers, scientists, and drug development professionals.
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to establish the correct molecular formula. For this compound, the molecular formula is C₁₀H₉ClO₄ .[1][2][3][4][5][6]
The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC). It is important to note that for some elements, IUPAC provides an atomic weight interval to reflect the natural isotopic variation.[7][8][9][10] For most practical laboratory calculations, a conventional value is used.
Table 1: Standard Atomic Weights of Constituent Elements
| Element | Symbol | Quantity in C₁₀H₉ClO₄ | IUPAC Standard Atomic Weight Interval | Conventional Atomic Weight ( g/mol ) |
| Carbon | C | 10 | [12.0096, 12.0116] | 12.011 |
| Hydrogen | H | 9 | [1.00784, 1.00811] | 1.008 |
| Chlorine | Cl | 1 | [35.446, 35.457] | 35.453 |
| Oxygen | O | 4 | [15.99903, 15.99977] | 15.999 |
Source: IUPAC Commission on Isotopic Abundances and Atomic Weights.[9]
The theoretical molecular weight is calculated as follows:
(10 × 12.011) + (9 × 1.008) + (1 × 35.453) + (4 × 15.999) = 228.629 g/mol
This calculated value is the benchmark against which experimental data are compared. Public chemical databases confirm the molecular weight of this compound to be approximately 228.63 g/mol .[1][2][3][4][5]
Experimental Verification of Molecular Weight
While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized or procured sample. Mass spectrometry is the gold standard for this purpose, with potentiometric titration serving as a valuable classical method for dicarboxylic acids.
Mass Spectrometry: The Definitive Method
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][11][12] For most organic compounds, the molecular ion peak (M+), which represents the intact molecule with one electron removed, directly corresponds to the molecular weight of the compound.[3][13]
Caption: Workflow for Molecular Weight Determination by EI-MS.
-
Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduction : Inject the sample into the mass spectrometer. The sample is vaporized in a heated inlet.[2]
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Impact (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[11][14]
-
Acceleration : The newly formed ions are accelerated by an electric field into the mass analyzer.
-
Separation : The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge (m/z) ratio.[1]
-
Detection : A detector records the abundance of ions at each m/z value.
-
Data Analysis : The output is a mass spectrum, a graph of relative intensity versus m/z. The peak with the highest m/z value, excluding isotope peaks, is typically the molecular ion peak, which confirms the molecular weight.[3] For this compound, this peak should appear at an m/z of approximately 228.
Potentiometric Titration: A Classical Approach
As this compound is a dicarboxylic acid, potentiometric titration can be employed to determine its equivalent weight. The equivalent weight is the mass of the acid that provides one mole of protons. For a dicarboxylic acid, the molecular weight is twice the equivalent weight determined from the second equivalence point. This method is a robust, cost-effective technique for purity assessment and confirmation of the acidic nature of the compound.[15][16]
Caption: Workflow for Equivalent Weight Determination by Potentiometric Titration.
-
Preparation : Accurately weigh a sample of this compound (e.g., 0.1-0.2 g).[15] Dissolve it in an appropriate solvent. Since the compound may have limited water solubility, a mixed solvent system (e.g., water/ethanol) or a non-aqueous solvent may be necessary.[17][18] Prepare and standardize a titrant solution, typically ~0.1 M sodium hydroxide (NaOH).
-
Titration Setup : Calibrate a pH meter and immerse the electrode in the sample solution.
-
Titration : Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.
-
Data Analysis : Plot pH versus the volume of NaOH added. The resulting titration curve will show two inflection points (equivalence points) corresponding to the neutralization of the two carboxylic acid groups.[15]
-
Calculation :
-
Determine the volume of NaOH (V_eq2) required to reach the second equivalence point.
-
Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × V_eq2.
-
Since one mole of the dicarboxylic acid reacts with two moles of NaOH, the moles of the acid are (Moles NaOH) / 2.
-
Calculate the experimental molecular weight: MW = (Mass of acid sample) / (Moles of acid).
-
Data Interpretation and Validation
Table 2: Summary of Expected Results
| Method | Parameter Measured | Expected Value |
| Theoretical Calculation | Molecular Weight | 228.63 g/mol |
| Mass Spectrometry | m/z of Molecular Ion Peak | ~228 |
| Potentiometric Titration | Calculated Molecular Weight | ~228.63 g/mol |
A successful determination will show strong agreement between the theoretical molecular weight and the experimental values. In a regulated environment, such as drug development, the analytical procedures used for this characterization must be validated to ensure they are reliable and suitable for their intended purpose.[19] Validation parameters, as outlined in guidelines like those from the International Council for Harmonisation (ICH), include specificity, accuracy, precision, and linearity.[20][21]
Summary
The molecular weight of this compound is theoretically calculated to be 228.63 g/mol based on its molecular formula C₁₀H₉ClO₄. This value is definitively confirmed experimentally using mass spectrometry, which directly measures the mass-to-charge ratio of the molecular ion. Additionally, potentiometric titration provides a reliable classical method to determine the equivalent and molecular weight, confirming the dicarboxylic acid nature of the molecule. The application of these validated analytical techniques is fundamental to ensuring the identity, quality, and purity of this important chemical intermediate in scientific research and development.
References
- 1. fiveable.me [fiveable.me]
- 2. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 3. tutorchase.com [tutorchase.com]
- 4. catalog.data.gov [catalog.data.gov]
- 5. catalog.data.gov [catalog.data.gov]
- 6. Atomic Weights and Isotopic Compositions for All Elements [physics.nist.gov]
- 7. publications.iupac.org [publications.iupac.org]
- 8. 2015 Atomic Weights [iupac.qmul.ac.uk]
- 9. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. web.williams.edu [web.williams.edu]
- 16. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 17. asianpubs.org [asianpubs.org]
- 18. Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. fda.gov [fda.gov]
- 20. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 21. globalresearchonline.net [globalresearchonline.net]
Thermal Stability and Decomposition of 2-(4-Chlorophenyl)succinic Acid: A Mechanistic and Methodological Investigation
An In-depth Technical Guide for Drug Development Professionals
Abstract
2-(4-Chlorophenyl)succinic acid (CPSA) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its thermal stability is a critical parameter influencing manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of final products. This guide provides a comprehensive technical overview of the thermal behavior of CPSA, detailing anticipated decomposition mechanisms, robust analytical workflows for characterization, and best practices for data interpretation. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of the material properties of this and structurally related compounds.
Introduction: The Imperative of Thermal Stability
In pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound dictates its viability. Uncontrolled thermal decomposition can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable physical properties. For CPSA, which serves as a building block in creating anti-inflammatory and analgesic medications, understanding its response to thermal stress is paramount.[1] This document delineates the theoretical underpinnings of its decomposition and provides practical, validated protocols for its empirical study.
Theoretical Framework: Anticipated Decomposition Pathways
The thermal decomposition of dicarboxylic acids is a complex process governed by molecular structure. For CPSA, the degradation is expected to proceed through several potential pathways, influenced by the succinic acid backbone and the electron-withdrawing nature of the 4-chlorophenyl group. Studies on analogous compounds like succinic acid, phenylsuccinic acid, and their derivatives suggest the following primary mechanisms.[2][3][4]
-
Anhydride Formation: The most common initial decomposition step for succinic acid and its derivatives is intramolecular cyclization via dehydration to form the corresponding succinic anhydride. This is a reversible reaction but is driven forward by the removal of water at elevated temperatures.
-
Decarboxylation: Loss of one or both carboxyl groups as carbon dioxide (CO₂) is a fundamental decomposition route for carboxylic acids.[5] This can occur sequentially or concurrently with other fragmentation events, leading to a variety of smaller molecules.
-
C-C Bond Cleavage: The succinic acid backbone can undergo homolytic or heterolytic cleavage, fragmenting the molecule. The presence of the bulky chlorophenyl group can influence which bonds are most susceptible to scission.
-
Aromatic Ring Fragmentation: At significantly higher temperatures, the stable 4-chlorophenyl ring will decompose, potentially releasing chlorinated organic species, carbon monoxide (CO), and other inorganic gases.[6]
These pathways are not mutually exclusive and often occur simultaneously, with the dominant mechanism being dependent on factors like heating rate and atmospheric conditions.[7]
Experimental Workflow for Thermal Analysis
A multi-technique approach is essential for a comprehensive understanding of thermal stability. The following workflow provides a self-validating system for characterizing the decomposition of CPSA.
Caption: Comprehensive workflow for the thermal analysis of CPSA.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is the primary technique for quantifying thermal stability.
Objective: To determine the onset temperature of decomposition and quantify mass loss during degradation.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of CPSA into a standard alumina or platinum crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere. This prevents oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.[9] Slower or faster heating rates can be used to study the influence on decomposition kinetics.[7]
-
Data Acquisition: Record the sample mass as a function of temperature. The resulting plot is the thermogravimetric (TG) curve. The first derivative of this curve (DTG curve) shows the rate of mass change and helps identify distinct decomposition stages.
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10] It is used to detect thermal events like melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks.[11]
Objective: To identify the melting point of CPSA and the enthalpy changes associated with its decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of CPSA into a hermetically sealed aluminum pan. An identical empty pan is used as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a point beyond complete decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.
-
Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic events (like melting) will show as a downward peak, while exothermic events will show as an upward peak.
Protocol: TGA coupled with Mass Spectrometry (TGA-MS)
This hyphenated technique provides real-time identification of the gaseous products evolved during decomposition by analyzing their mass-to-charge ratio (m/z).[6]
Objective: To identify the chemical species released at each stage of mass loss observed in the TGA.
Methodology:
-
System Setup: Perform the TGA experiment as described in Protocol 3.1. The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line (typically ~200 °C) to prevent condensation of evolved gases.[6]
-
MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for expected fragments (e.g., m/z 10-200).
-
Data Acquisition: Collect TGA data (mass loss) and MS data (ion currents for specific m/z values) simultaneously as a function of temperature. This allows for direct correlation between a mass loss event and the identity of the evolved gas. For example, an ion current at m/z = 44 (CO₂) and m/z = 18 (H₂O) would confirm decarboxylation and dehydration, respectively.
Data Interpretation and Expected Results
By synthesizing data from all three techniques, a detailed decomposition profile can be constructed.
Caption: Hypothesized multi-stage decomposition of CPSA.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, results from the thermal analysis of CPSA. Actual values must be determined empirically.
| Parameter | Technique | Expected Result | Interpretation |
| Melting Point (Tₘ) | DSC | ~160-180 °C | Sharp endotherm indicating the transition from solid to liquid phase.[12] |
| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | ~190-220 °C | The temperature at which significant mass loss begins. |
| Stage 1 Mass Loss | TGA | ~7-8% | Corresponds to the loss of one molecule of water (calculated MW of H₂O / MW of CPSA ≈ 7.9%). |
| Stage 1 Evolved Gas | TGA-MS | m/z = 18 | Confirms the mass loss is due to dehydration (water). |
| Stage 2 Mass Loss | TGA | ~19-20% | Corresponds to the loss of one molecule of carbon dioxide (calculated MW of CO₂ / MW of CPSA ≈ 19.2%). |
| Stage 2 Evolved Gas | TGA-MS | m/z = 44 | Confirms the mass loss is due to decarboxylation. |
| Final Residue @ 600°C | TGA | > 10% | Likely a complex carbonaceous residue. |
Correlative Analysis
-
Melting vs. Decomposition: The DSC thermogram will clearly show if CPSA melts before it decomposes. If the melting endotherm is well-separated from subsequent decomposition events, it indicates a period of stability in the liquid phase. An overlap suggests decomposition occurs at or near the melting point.
-
Dehydration and Anhydride Formation: The first mass loss step in the TGA, corresponding to ~7.9% of the initial mass and evolving water (m/z 18), strongly supports the formation of 2-(4-chlorophenyl)succinic anhydride.
-
Decarboxylation: The subsequent mass loss events, correlated with the evolution of CO₂ (m/z 44), confirm the breakdown of the carboxylic acid groups. The identification of other organic fragments by TGA-MS would elucidate the subsequent fragmentation of the anhydride ring and the chlorophenyl moiety.
Conclusion
The thermal stability of this compound is a multi-faceted property that can be thoroughly characterized using a systematic workflow combining TGA, DSC, and evolved gas analysis. The primary decomposition pathway is anticipated to begin with an intramolecular dehydration to form the corresponding anhydride, followed by decarboxylation and further fragmentation at higher temperatures. The protocols and interpretive framework presented in this guide provide a robust system for generating the critical data needed by researchers and drug development professionals to ensure process control, product quality, and regulatory compliance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kiche.or.kr [kiche.or.kr]
- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 2-(4-Chlorophenyl)succinic Acid via Stobbe Condensation
Introduction
2-(4-Chlorophenyl)succinic acid is a valuable dicarboxylic acid derivative that serves as a versatile building block in medicinal and agricultural chemistry.[1] Its structure is foundational for the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic medications, as well as for the development of agrochemicals like herbicides and pesticides.[1] The Stobbe condensation is a robust and highly efficient carbon-carbon bond-forming reaction ideally suited for the synthesis of such aryl-substituted succinic acids.[2][3]
This application note provides a comprehensive technical guide for the synthesis of this compound from 4-chlorobenzaldehyde and diethyl succinate. The protocol leverages a potassium tert-butoxide mediated Stobbe condensation, followed by saponification and acidification to yield the target diacid. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, and outline methods for characterization and troubleshooting.
Mechanism and Scientific Rationale
The Stobbe condensation is a specific type of condensation reaction between a dialkyl succinate and a carbonyl compound (aldehyde or ketone), uniquely facilitated by a strong, non-nucleophilic base.[4][5][6] Unlike other carbonyl condensations, the Stobbe reaction is driven to completion by the formation of a stable γ-lactone intermediate, which is irreversible under the reaction conditions.[4][5]
The key mechanistic steps are as follows:
-
Enolate Formation: A strong base, typically potassium tert-butoxide (KOt-Bu), abstracts an α-proton from diethyl succinate to form a resonance-stabilized enolate.[4] KOt-Bu is preferred over bases like sodium ethoxide for its high steric hindrance, which minimizes side reactions, and its superior strength, often leading to better yields.[5][7]
-
Aldol-Type Addition: The succinate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This forms a tetrahedral alkoxide intermediate.[4]
-
Intramolecular Lactonization: The newly formed alkoxide intramolecularly attacks the carbonyl of one of the adjacent ester groups, displacing an ethoxide ion and forming a stable five-membered γ-lactone intermediate. This cyclization is the key, irreversible step that drives the reaction forward.[4][6]
-
Ring Opening & Hydrolysis: The reaction does not stop at the lactone. Under basic conditions, the γ-lactone can undergo ring-opening to produce a carboxylate salt of an alkylidene succinic acid half-ester.[4][8] For the synthesis of the final diacid, a subsequent hydrolysis (saponification) step with a strong base like NaOH or KOH is performed to cleave the remaining ester, followed by acidification to protonate both carboxylate groups.
The overall transformation is a powerful method for creating a C-C bond while installing two carboxylic acid functionalities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. All about Stobbe reaction [unacademy.com]
- 3. What is Stobbe Condensation? [unacademy.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Note: A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(4-Chlorophenyl)succinic Acid
Abstract
This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Chlorophenyl)succinic acid. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The method described herein is developed for accuracy, precision, and robustness, making it suitable for quality control, stability testing, and research applications. We provide a detailed protocol covering method development rationale, optimized chromatographic conditions, sample preparation, and a full validation workflow according to International Council for Harmonisation (ICH) guidelines.
Introduction and Method Rationale
The analysis of active pharmaceutical ingredients (APIs) and their intermediates is critical in drug development and manufacturing. This compound is a dicarboxylic acid featuring a hydrophobic chlorophenyl group (Figure 1). Its chemical structure dictates the strategy for chromatographic separation.
Figure 1. Chemical Structure of this compound Molecular Formula: C₁₀H₉ClO₄[2] Molecular Weight: 228.63 g/mol [3]
The key to a successful separation lies in managing the ionization state of the analyte's two carboxylic acid functional groups. Based on the parent compound, succinic acid, the pKa values are approximately 4.2 and 5.6.[4] In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. To achieve consistent and robust retention for an acidic compound like this compound, its ionization must be suppressed. By adjusting the mobile phase pH to be at least two units below the first pKa, the carboxylic acid groups remain in their protonated, non-ionized state. This significantly increases the molecule's overall hydrophobicity, leading to predictable retention and improved peak symmetry.
Therefore, a reversed-phase HPLC method using a C18 stationary phase with an acidic mobile phase and UV detection was selected as the most logical and effective approach.
Experimental Design and Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS or equivalent chromatography data software.
-
Reference Standard: this compound (Purity ≥ 98%).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Orthophosphoric acid (85%), Potassium phosphate monobasic.
Optimized Chromatographic Conditions
The final optimized method parameters are summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 2.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The 225 nm wavelength was chosen as it provides a suitable balance of sensitivity and selectivity for the chlorophenyl chromophore, a strategy similarly employed for related structures.[5]
Preparation of Solutions
Mobile Phase Buffer (Mobile Phase A):
-
Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1000 mL of deionized water.
-
Adjust the pH of the solution to 2.5 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
Diluent:
-
Mix deionized water and acetonitrile in a 50:50 (v/v) ratio. This composition ensures sample solubility and compatibility with the mobile phase.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Sample Solution (Example):
-
Accurately weigh an amount of sample powder expected to contain 25 mg of this compound into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
System Suitability Test (SST) Protocol
Before initiating any analytical run, the system's performance must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject a working standard solution (e.g., 100 µg/mL) six consecutive times.
-
Calculate the system suitability parameters based on the six replicate injections. The system is deemed ready for analysis if it meets the criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Protocol
The developed method must be validated to ensure its suitability for its intended purpose. The following experiments are based on ICH Q2(R1) guidelines.
Specificity
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte.
-
Protocol:
-
Inject the diluent to confirm the absence of interfering peaks at the retention time of the analyte.
-
Inject a solution of the reference standard.
-
Inject a sample solution.
-
If available, inject solutions of known impurities and/or a placebo matrix.
-
-
Acceptance: The analyte peak should be well-resolved from any other peaks, and peak purity analysis (using DAD) should pass.
Linearity
-
Objective: To establish a linear relationship between analyte concentration and the detector response.
-
Protocol:
-
Prepare at least five concentration levels of the working standard (e.g., 10-200 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
-
Acceptance: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day): Analyze six individual preparations of a sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance: The % RSD for the sets of measurements should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol:
-
Estimate LOD and LOQ from the linearity curve using the slope (S) and the standard deviation of the intercept (σ).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.
-
Protocol:
-
Introduce small changes to the method parameters, one at a time.
-
Analyze a standard solution under each new condition.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: ± 0.1 units (pH 2.4 and 2.6).
-
-
Acceptance: System suitability parameters should remain within limits, and the change in retention time and peak area should be minimal.
Visualized Workflows
The following diagrams illustrate the logical flow of the method development and the overall analytical workflow.
Caption: Logical flow for HPLC method development.
Caption: Overall experimental workflow for analysis.
Conclusion
This application note details a specific, robust, and reliable RP-HPLC method for the quantitative determination of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and a pH 2.5 phosphate buffer provides excellent peak shape and resolution. The method has been outlined with a full validation protocol to demonstrate its suitability for routine use in quality control environments. It should be noted that this compound is a chiral molecule; this method is intended for the analysis of the racemic mixture. For the quantification of individual enantiomers, a dedicated chiral separation method would be required.[6]
References
Application Notes & Protocols: The Strategic Use of 2-(4-Chlorophenyl)succinic Acid in Pharmaceutical Intermediate Synthesis
An In-Depth Technical Guide
Introduction: A Versatile Building Block
2-(4-Chlorophenyl)succinic acid, also known as p-Chlorophenylsuccinic acid, is a dicarboxylic acid derivative whose structural features make it a valuable precursor in medicinal chemistry.[1][2] Its molecular framework combines a succinic acid moiety, which offers two points for chemical modification, with a 4-chlorophenyl group. This halogenated aromatic ring is a common feature in many drug molecules, often enhancing binding affinity to biological targets and improving pharmacokinetic properties like metabolic stability and membrane permeability.
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1][2] Like its parent compound succinic acid, it can be used as a foundational element for creating more complex molecules through reactions like esterification and amidation.[3][4]
Key Compound Properties:
| Property | Value | Source |
| CAS Number | 58755-91-2 | [1][5][6] |
| Molecular Formula | C10H9ClO4 | [7][8] |
| Molecular Weight | 228.63 g/mol | [7][8] |
| IUPAC Name | 2-(4-chlorophenyl)butanedioic acid | [6][7] |
| Appearance | White solid | [1] |
| Storage | Sealed in dry, room temperature or 0-8 °C | [1][8] |
The Imperative of Chirality in Drug Design
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[9] These enantiomers can have vastly different pharmacological, metabolic, and toxicological effects in the body.[10] Consequently, the synthesis of single-enantiomer drugs is a primary goal in pharmaceutical development to maximize therapeutic efficacy and minimize potential side effects.[9][11]
This compound possesses a chiral center at the carbon atom attached to the chlorophenyl ring. Therefore, obtaining enantiomerically pure forms of this intermediate is often a prerequisite for its use in the synthesis of chiral APIs. The process of separating a racemic mixture into its individual enantiomers is known as chiral resolution.[11]
Below, we detail a field-proven protocol for the chiral resolution of racemic this compound.
Experimental Protocols
Protocol 1: Enantioseparation by Countercurrent Chromatography
This protocol describes a robust method for resolving racemic this compound using countercurrent chromatography, a liquid-liquid partition chromatography technique that avoids solid supports.
Expert Insight (Causality): The choice of hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector is strategic. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic 4-chlorophenyl group of the substrate can be inclusively complexed within the cyclodextrin cavity, while the dicarboxylic acid groups interact with the hydrophilic exterior. Subtle differences in the stability of the diastereomeric complexes formed between each enantiomer and the chiral cyclodextrin allow for their separation. The pH of the buffer is maintained at 2.65 to suppress the ionization of the carboxylic acid groups, enhancing the hydrophobic interactions necessary for complexation and separation.[10]
Workflow for Chiral Resolution
Caption: Workflow for the enantioseparation of this compound.
Methodology:
-
Preparation of the Two-Phase Solvent System:
-
Prepare a solvent system composed of n-hexane, ethyl acetate, and a 0.1 mol/L phosphate buffer (pH 2.65) in a volume ratio of 5:5:10.[12][13]
-
Thoroughly mix the components in a separatory funnel and allow the layers to separate. The upper phase is the stationary phase, and the lower aqueous phase, containing the chiral selector, is the mobile phase.
-
-
Sample Preparation:
-
For analytical scale, dissolve 20 mg of racemic this compound in 10 mL of the aqueous mobile phase (containing HP-β-cyclodextrin).[13]
-
-
Countercurrent Chromatography (CCC) Procedure:
-
Fill the CCC column with the stationary phase (upper organic phase).
-
Pump the mobile phase (lower aqueous phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
Inject the prepared sample solution.
-
Continue pumping the mobile phase and collect fractions at regular intervals.
-
-
Analysis and Recovery:
-
Analyze the collected fractions using a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the purity of the separated enantiomers.
-
Combine the fractions containing each pure enantiomer.
-
The enantiomers can be recovered from the aqueous phase by extraction.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Sample Loading | 20 mg | [13] |
| Injection Volume | 10 mL | [13] |
| Enantiomer Recovery | 70-75% | [12][13] |
| Enantiomeric Purity | >99.0% | [12][13] |
Protocol 2: Representative Synthesis of an Amide Derivative
This protocol illustrates how an enantiomerically pure this compound can be selectively converted into a mono-amide derivative, a common step in constructing larger pharmaceutical molecules.
Expert Insight (Causality): Direct amidation of a carboxylic acid is possible but often requires high temperatures. A more controlled, higher-yielding approach involves activating one of the carboxylic acid groups first. Using a reagent like oxalyl chloride or thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride. This intermediate readily reacts with an amine at low temperatures to form the desired amide bond, preventing side reactions and preserving the integrity of the chiral center. The second carboxylic acid group remains available for subsequent transformations, making this a powerful strategy for building molecular complexity.
General Synthetic Pathway for Amidation
Caption: General reaction scheme for converting the chiral intermediate into a mono-amide.
Methodology (Illustrative):
-
Anhydride Formation (Optional but selective for mono-reaction):
-
Suspend one equivalent of enantiomerically pure (S)-2-(4-Chlorophenyl)succinic acid in acetic anhydride.
-
Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to form the cyclic anhydride.
-
Remove the solvent under reduced pressure. The resulting cyclic anhydride is often used directly in the next step.
-
-
Mono-Amidation:
-
Dissolve the cyclic anhydride in a suitable aprotic solvent (e.g., Dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of the desired primary or secondary amine (R-NH₂).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove excess amine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-amide/mono-carboxylic acid derivative using column chromatography or crystallization.
-
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its utility is profoundly enhanced by the ability to resolve its racemic form into single, high-purity enantiomers. The protocols outlined in this guide provide a practical framework for researchers to perform this critical chiral separation and to utilize the resulting enantiopure building block in the construction of complex, biologically active molecules. The strategic application of this intermediate, grounded in a solid understanding of stereochemistry and reaction mechanisms, is essential for advancing modern drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. talentchemicals.com [talentchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. 58755-91-2|this compound|BLD Pharm [bldpharm.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-CHLORO-PHENYL)-SUCCINIC ACID | 58755-91-2 [chemicalbook.com]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Making sure you're not a bot! [tib.eu]
- 13. Enantioseparation of this compound by countercurrent chromatography and investigation of injection volume on resolution. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Leveraging 2-(4-Chlorophenyl)succinic Acid for the Synthesis of Novel Anti-inflammatory Agents
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-chlorophenyl)succinic acid as a versatile scaffold for the synthesis of potential anti-inflammatory drug candidates. While not a direct precursor to currently marketed blockbuster drugs, its structure presents a valuable starting point for generating novel chemical entities. This guide details the synthesis of a model compound, N-benzyl-3-(4-chlorophenyl)succinimide, through a robust and scalable protocol. We delve into the scientific rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline the necessary analytical techniques for complete characterization of the product. The broader context of succinimide derivatives as a promising class of anti-inflammatory agents is also discussed, supported by current literature.[1][2][3][4]
Introduction: The Rationale for Exploring Succinimide Scaffolds
The global burden of inflammatory diseases necessitates a continuous search for new, effective, and safe therapeutic agents. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[5] However, the therapeutic utility of many NSAIDs is hampered by gastrointestinal and cardiovascular side effects, driving the exploration of novel chemical scaffolds with potentially improved safety profiles.
The succinimide (pyrrolidine-2,5-dione) ring is a privileged heterocyclic structure in medicinal chemistry. Derivatives of succinimide have been shown to possess a wide range of biological activities, including anticonvulsant, antimicrobial, antitumor, and, notably, anti-inflammatory properties.[2][3] Research has indicated that certain succinimide derivatives can exhibit significant inhibitory activity against key inflammatory mediators like COX-2 and 5-lipoxygenase (5-LOX).[1][4]
This compound is an attractive starting material for generating a library of novel succinimide derivatives. The presence of the chlorophenyl group offers a handle for structure-activity relationship (SAR) studies, while the dicarboxylic acid functionality allows for straightforward cyclization reactions with a variety of primary amines to yield N-substituted succinimides. This approach enables the rapid generation of chemical diversity for screening and lead optimization.
Strategic Synthesis Pathway
The core strategy involves a one-pot condensation and cyclization reaction between this compound and a primary amine. This method is atom-economical and can be performed under relatively mild conditions. For the purpose of this protocol, we will use benzylamine as the model primary amine to synthesize N-benzyl-3-(4-chlorophenyl)succinimide. This reaction proceeds via the formation of an intermediate diamide, which subsequently undergoes intramolecular cyclization upon heating to form the stable five-membered succinimide ring.
Workflow Diagram
Caption: High-level workflow for the synthesis and characterization of N-substituted succinimides.
Detailed Experimental Protocol
This protocol describes the synthesis of N-benzyl-3-(4-chlorophenyl)succinimide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 228.63[6] | 10.0 | 2.29 g |
| Benzylamine | 107.15 | 10.5 | 1.12 g (1.14 mL) |
| Toluene | 92.14 | - | 50 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | 2 x 25 mL |
| Brine (Saturated NaCl aq) | - | - | 1 x 25 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |
| Ethyl Acetate (for chromatography) | 88.11 | - | As needed |
| Hexane (for chromatography) | 86.18 | - | As needed |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Toluene is flammable and toxic; handle with care.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (2.29 g, 10.0 mmol).
-
Reagent Addition: Add toluene (50 mL) to the flask, followed by benzylamine (1.14 mL, 10.5 mmol).
-
Heating and Water Removal: Heat the mixture to reflux (approximately 110-120 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 4-6 hours or until no more water is collected and Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting succinic acid.
-
Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the toluene solution to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). This step removes any unreacted starting acid and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexane gradient) to afford the pure N-benzyl-3-(4-chlorophenyl)succinimide as a white or off-white solid.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical results.
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl and benzyl groups (typically in the δ 7.0-7.5 ppm range). A characteristic singlet or AB quartet for the benzylic CH₂ protons (~δ 4.6 ppm). A set of multiplets (an ABX system) for the succinimide ring protons (CH and CH₂) between δ 2.5-4.0 ppm.[7][8][9] |
| ¹³C NMR | Two distinct carbonyl signals for the succinimide ring (typically δ 175-180 ppm). Signals for the aromatic carbons. Signals for the benzylic carbon and the aliphatic carbons of the succinimide ring.[7][8] |
| FT-IR (KBr) | Strong characteristic carbonyl (C=O) stretching bands for the imide group, typically appearing as two bands around 1700 cm⁻¹ and 1770 cm⁻¹. C-H stretching for aromatic and aliphatic groups. C-Cl stretching band.[10] |
| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of the target compound (C₁₇H₁₄ClNO₂ = 300.75 g/mol ). |
Discussion and Broader Applications
The protocol described herein provides a reliable and adaptable method for synthesizing N-substituted succinimides from this compound.[11][12] This synthetic route's simplicity allows for the creation of a diverse library of compounds by varying the primary amine used in the reaction. For instance, using different substituted anilines or aliphatic amines can probe different regions of the target's binding pocket, which is a fundamental strategy in drug discovery.[13][14]
The resulting library of novel succinimide derivatives can then be subjected to a battery of biological assays to evaluate their anti-inflammatory potential. Initial screening could involve in vitro assays to measure the inhibition of COX-1, COX-2, and 5-LOX enzymes.[1][4] Promising hits from these initial screens can then be advanced to cell-based assays and subsequently to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess their efficacy and potential therapeutic window.[15]
Logical Relationship Diagram
Caption: Drug discovery logic: from scaffold to preclinical candidates.
Conclusion
This compound serves as a highly effective and versatile starting material for the development of novel succinimide-based anti-inflammatory agents. The synthetic protocol outlined in these application notes is robust, scalable, and amenable to the generation of large compound libraries for high-throughput screening. By systematically exploring the structure-activity relationships of these new chemical entities, researchers can identify promising lead compounds for further development into next-generation anti-inflammatory therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. kuey.net [kuey.net]
- 3. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. marioschubert.ch [marioschubert.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Conceptual Guide to the Synthesis and Evaluation of N-Substituted Succinimide Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Significance of the Succinimide Core
The succinimide (pyrrolidine-2,5-dione) scaffold is a cornerstone in the management of absence (petit mal) seizures, a type of epilepsy particularly common in children.[1] Medications built upon this core, such as ethosuximide, methsuximide, and phensuximide, have been foundational therapies for decades.[2] Their primary mechanism of action involves the selective blockade of low-voltage-activated T-type calcium channels, particularly the CaV3.1 subtype, within thalamic neurons.[2] These channels are critical for generating the characteristic 3-Hz spike-and-wave discharges on an EEG that define absence seizures.[1][2] By inhibiting these channels, succinimide drugs reduce the abnormal, synchronized burst firing in thalamocortical circuits, thereby raising the seizure threshold and preventing seizure manifestation.[2][3]
This document serves as a high-level guide for professionals in medicinal chemistry and drug development, outlining the core chemical principles, structure-activity relationships (SAR), and general synthetic strategies pertinent to this important class of anticonvulsant agents. It focuses on the conceptual framework rather than providing explicit, step-by-step protocols for a specific starting material.
Part 1: Core Chemical Principles & Structure-Activity Relationship (SAR)
The anticonvulsant efficacy of succinimide derivatives is finely tuned by the nature of the substituents on the core pyrrolidine-2,5-dione ring. Understanding these relationships is paramount for designing novel candidates with improved potency and safety profiles.
Key Structural Features for Anticonvulsant Activity:
-
The Succinimide Ring: The pyrrolidine-2,5-dione ring itself is the essential pharmacophore. The two carbonyl groups at positions 2 and 5 are critical for activity, likely participating in hydrogen bonding interactions with the T-type calcium channel.[2]
-
C-3 Position Substitution: This is the most critical position for modulating anti-absence activity. Optimal potency is generally achieved with small, dual alkyl substitutions at this position, as exemplified by ethosuximide (3-ethyl-3-methyl).[2]
-
N-1 Position Substitution: The substituent on the nitrogen atom primarily influences toxicity and pharmacokinetic properties. While an unsubstituted nitrogen (N-H) allows for hydrogen bonding, N-methylation or other substitutions can alter metabolic stability and potency.[4] For instance, methsuximide is metabolized via N-demethylation to an active metabolite.[5]
-
Phenyl Substitution: The presence of a phenyl group, as seen in phensuximide, can confer some activity against generalized tonic-clonic and partial seizures, though it generally results in lower potency for absence seizures compared to alkyl-substituted analogs.[5]
| Compound | N-1 Substituent | C-3 Substituents | Primary Indication | Key SAR Insight |
| Ethosuximide | -H | -CH₃, -C₂H₅ | Absence Seizures | Considered the optimal pattern for anti-absence activity and lower toxicity.[5] |
| Methsuximide | -CH₃ | -CH₃, -Phenyl | Absence Seizures | N-demethylation leads to an active metabolite; more potent than phensuximide.[5] |
| Phensuximide | -CH₃ | -H, -Phenyl | Absence Seizures | Lower potency; phenyl group confers broader but weaker activity.[5] |
Part 2: General Synthetic Strategy: A Conceptual Overview
The synthesis of N-substituted succinimides from a substituted succinic acid, such as 2-(4-Chlorophenyl)succinic acid, follows a classical and logical two-step chemical transformation. The overarching goal is to form a cyclic imide from a dicarboxylic acid and a primary amine.
Step 1: Intramolecular Cyclization to Form the Succinic Anhydride
The first conceptual step involves the conversion of the substituted succinic acid into its corresponding cyclic anhydride. This is an intramolecular dehydration reaction.
-
Causality: Dicarboxylic acids do not readily react with amines to form imides directly under mild conditions; they typically form ammonium carboxylate salts. Converting the acid to the more reactive cyclic anhydride is a standard and efficient strategy to facilitate the subsequent reaction. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent.
Step 2: Imidation via Reaction with a Primary Amine
The substituted succinic anhydride is then reacted with a primary amine (R'-NH₂) to form the target N-substituted succinimide.
-
Mechanism: This reaction proceeds via nucleophilic acyl substitution. The nitrogen of the primary amine attacks one of the electrophilic carbonyl carbons of the anhydride ring, leading to ring opening and the formation of a succinamic acid intermediate. Subsequent heating promotes a second intramolecular cyclization, eliminating a molecule of water to form the stable, five-membered succinimide ring.
Conceptual Synthetic Workflow
Caption: General two-step reaction pathway for succinimide synthesis.
Part 3: Critical Protocols for Compound Validation
While a specific synthesis protocol is not provided, the validation and characterization of the final product are non-negotiable for ensuring scientific integrity. The following protocols are essential for any newly synthesized compound.
Protocol 1: Purification by Recrystallization
-
Objective: To remove impurities from the crude solid product.
-
Procedure:
-
Select an appropriate solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolve the crude product in the minimum amount of boiling solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath, to induce crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
-
Validation: Purity is assessed by measuring the melting point (a sharp, narrow range indicates high purity) and via chromatographic methods like TLC or HPLC.
Protocol 2: Structural Confirmation via Spectroscopy
-
Objective: To confirm that the synthesized molecule has the correct chemical structure.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to identify would include the protons on the succinimide ring, the aryl group, and the N-substituent.
-
¹³C NMR: Shows the number of different types of carbon atoms. The two carbonyl carbons of the succinimide ring will have characteristic shifts in the downfield region (typically 170-180 ppm).
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. A successful synthesis will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of two characteristic C=O (carbonyl) stretching bands for the imide group, typically around 1700 cm⁻¹ and 1770 cm⁻¹.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula, providing strong evidence for the correct product.
-
Characterization and Validation Workflow
Caption: Workflow for purification and structural validation.
Part 4: Laboratory Safety and Best Practices
The synthesis of any biologically active compound must be undertaken with a strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemically resistant gloves.
-
Ventilation: All reactions should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents or solvents.
-
Reagent Handling: Handle dehydrating agents and amines with care, as they can be corrosive or toxic. Consult the Safety Data Sheet (SDS) for every chemical before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.
By adhering to these principles of chemical logic, structural analysis, and rigorous validation, researchers can confidently explore the synthesis of novel succinimide derivatives in the quest for safer and more effective anticonvulsant therapies.
References
- 1. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. List of Succinimide anticonvulsants - Drugs.com [drugs.com]
- 4. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
The Prospective Role of 2-(4-Chlorophenyl)succinic Acid in Specialty Polymer Production: A Theoretical and Applied Guide
Abstract
This document provides a comprehensive overview of the anticipated role of 2-(4-Chlorophenyl)succinic acid as a monomer in the production of specialty polymers. While direct experimental data on the polymerization of this specific monomer is not extensively available in current literature, this guide synthesizes established principles of polymer chemistry to forecast its behavior and the properties of the resultant polymers. We present theoretical frameworks, detailed experimental protocols for synthesis and characterization, and potential applications for these novel materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring new frontiers in specialty polymers.
Introduction: The Rationale for this compound in Polymer Synthesis
Succinic acid is a well-established building block for creating a variety of polyesters and polyamides, offering biodegradability and desirable mechanical properties.[1] The introduction of a 4-chlorophenyl substituent to the succinic acid backbone is a strategic modification poised to impart unique and valuable characteristics to the resulting polymers. The presence of the aromatic ring is expected to enhance the rigidity and thermal stability of the polymer chain, while the chloro- group can introduce functionalities such as flame retardancy and altered intermolecular interactions.[2]
This guide will explore the theoretical underpinnings of incorporating this compound into polymer chains and provide detailed, albeit prospective, protocols for its use in the synthesis of specialty polyesters.
Theoretical Considerations: Impact of the 4-Chlorophenyl Group
The incorporation of a this compound monomer into a polymer backbone is predicted to have the following effects:
-
Increased Thermal Stability: The rigid phenyl group is expected to restrict the rotational freedom of the polymer chain, leading to a higher glass transition temperature (Tg) and melting temperature (Tm) compared to analogous aliphatic polyesters.
-
Enhanced Mechanical Strength: The increased intermolecular forces and chain rigidity will likely result in polymers with higher tensile strength and modulus.
-
Modified Solubility: The presence of the aromatic and chloro- groups will alter the polarity of the polymer, influencing its solubility in various organic solvents.
-
Potential for Flame Retardancy: The chlorine content may contribute to flame retardant properties, a desirable characteristic in many specialty applications.
-
Biocompatibility and Biodegradability: While the introduction of a chlorophenyl group may reduce the rate of biodegradation compared to fully aliphatic polyesters, the ester linkages will still be susceptible to hydrolysis. Biocompatibility will need to be experimentally determined.
Prospective Experimental Protocols
The following protocols are based on established methods for the synthesis of polyesters from succinic acid derivatives and are adapted for this compound.[3]
Synthesis of Poly(alkylene 2-(4-chlorophenyl)succinate) via Melt Polycondensation
Melt polycondensation is a common solvent-free method for synthesizing high molecular weight polyesters.
Workflow for Melt Polycondensation:
Caption: Workflow for melt polycondensation of this compound.
Step-by-Step Protocol:
-
Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, add equimolar amounts of this compound and a selected diol (e.g., 1,4-butanediol).
-
Catalyst Addition: Add a suitable catalyst, such as titanium (IV) butoxide (Ti(OBu)₄), at a concentration of approximately 0.1 mol% relative to the diacid.
-
Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen to facilitate the initial esterification reaction and removal of water as a byproduct. Continue this stage for 2-3 hours or until the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mbar. The increase in viscosity of the reaction mixture will be observed. Maintain these conditions for 4-6 hours to achieve a high molecular weight polymer.
-
Isolation and Purification: Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent, such as chloroform. Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.
Synthesis of Poly(alkylene 2-(4-chlorophenyl)succinate) via Solution Polycondensation
Solution polycondensation is an alternative method that can be performed at lower temperatures, potentially reducing side reactions.
Workflow for Solution Polycondensation:
Caption: Workflow for solution polycondensation of this compound.
Step-by-Step Protocol:
-
Monomer and Solvent Addition: In a reaction flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, dissolve equimolar amounts of this compound and a diol in a suitable high-boiling point solvent (e.g., toluene).
-
Catalyst Addition: Add a catalyst such as p-toluenesulfonic acid (p-TSA) (approximately 0.5 mol%).
-
Reaction: Heat the mixture to reflux and continuously remove the water-toluene azeotrope using the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 8-12 hours.
-
Isolation: After cooling the reaction mixture to room temperature, precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it in a vacuum oven.
Characterization of the Resulting Polymers
A thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.
Table 1: Recommended Characterization Techniques
| Property to be Measured | Technique | Expected Information |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure, monomer incorporation, and end-group analysis for molecular weight estimation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (ester C=O stretch, aromatic C=C stretch, C-Cl stretch). | |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. | |
| Mechanical Properties | Tensile Testing | Measurement of tensile strength, Young's modulus, and elongation at break. |
Potential Applications
The unique combination of properties anticipated for polymers derived from this compound opens up a range of potential high-value applications:
-
Specialty Engineering Plastics: The enhanced thermal and mechanical properties could make these polymers suitable for applications requiring high performance and durability.
-
Flame-Retardant Materials: The inherent chlorine content may allow for their use in electronics, construction, and textiles where flame retardancy is critical.
-
Biomedical Devices: If proven to be biocompatible, these polymers could be explored for use in medical implants and drug delivery systems where a slower, more controlled degradation rate is desired.
-
Advanced Coatings and Adhesives: The modified polarity and potential for strong intermolecular interactions could lead to the development of high-performance coatings and adhesives with excellent substrate adhesion.
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of specialty polymers. The theoretical insights and prospective protocols provided in this guide offer a solid foundation for researchers to begin investigating the synthesis, properties, and applications of this novel class of materials. Experimental validation of the hypotheses presented herein will be crucial in unlocking the full potential of these polymers and paving the way for new innovations in materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Chiral Resolution for 2-(4-Chlorophenyl)succinic acid
Welcome to the technical support center for the chiral resolution of 2-(4-Chlorophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions and troubleshoot common issues encountered during the separation of this compound's enantiomers.
Section 1: Resolution by Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a robust and scalable method for resolving chiral acids like this compound. The principle relies on reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form two diastereomeric salts.[1] Because diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a specific solvent system.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial screening for a resolving agent and solvent system yielded no crystalline product. What should I do next?
This is a common issue where the diastereomeric salts are too soluble in the chosen solvent.
-
Causality: Crystal formation (nucleation and growth) requires a state of supersaturation. If the salt's solubility is too high, it will not precipitate.
-
Troubleshooting Steps:
-
Change the Solvent: Switch to a solvent where the salts are likely to be less soluble. A good strategy is to use a binary solvent system. Dissolve the salt in a "good" solvent (e.g., methanol, ethanol) and then add an "anti-solvent" (e.g., hexane, ethyl acetate, toluene) dropwise until turbidity persists. This brings the system closer to supersaturation.
-
Increase Concentration: If you suspect you are close to the saturation point, carefully remove a small amount of solvent under reduced pressure to increase the overall concentration.
-
Lower the Temperature: Solubility typically decreases at lower temperatures. After preparing the solution, cool it slowly. A programmed cooling ramp is more effective than placing it directly in a freezer, as it promotes the growth of larger, purer crystals.[3]
-
Try a Different Resolving Agent: The structural compatibility between the acid and the chiral base is critical for forming a stable, crystalline lattice. If one agent fails, another with a different structural backbone may be more successful.[2][4]
-
Q2: I obtained crystals, but the enantiomeric excess (e.e.) is very low after the first crystallization. How can I improve the purity?
Low enantiomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-crystallization.[2]
-
Causality: The efficiency of this resolution method is directly proportional to the difference in solubility between the two diastereomeric salts.[2] A small difference will result in only a slight enrichment of the less soluble salt in the solid phase.
-
Troubleshooting Steps:
-
Solvent System Optimization: This is the most critical parameter. The ideal solvent should maximize the solubility difference. Screen a variety of solvents with different polarities and functionalities (e.g., alcohols, esters, ketones, ethers). Sometimes, the inclusion of a small amount of a specific solvent, like methanol, can be incorporated into the crystal lattice of one diastereomer, significantly altering its solubility and improving resolution.[5]
-
Recrystallization: A single crystallization rarely yields >99% e.e. A second or even third recrystallization of the enriched solid is often necessary. Dissolve the crystals in a minimum amount of hot solvent and allow them to cool slowly. This process purifies the less soluble diastereomer.
-
Temperature Control: Ensure the crystallization temperature is consistent and optimized. A temperature that is too low may cause the more soluble diastereomer to precipitate, contaminating your product. Experiment with different final temperatures.
-
Verify Stoichiometry: Ensure you are using the correct molar ratio of resolving agent to racemic acid. While a 1:1 ratio is common, sometimes a hemi-salt (0.5 equivalents of resolving agent) provides better selectivity.[2]
-
Q3: The yield of my desired enantiomer is below the theoretical maximum of 50%. What are the potential causes and solutions?
Yield loss can occur at multiple stages of the process.
-
Causality: A yield below 50% (for a single crystallization) can result from incomplete precipitation of the less soluble salt, losses during transfers and filtration, or the formation of a solid solution where the undesired diastereomer is incorporated into the crystal lattice of the desired one.[2]
-
Troubleshooting Steps:
-
Maximize Precipitation: Ensure you have allowed sufficient time at the target temperature for crystallization to complete. Check the mother liquor (the remaining solution) for the presence of the desired enantiomer. If significant amounts remain, further cooling or the addition of an anti-solvent may be required.
-
Optimize Isolation: Use techniques to minimize physical loss. Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
-
Racemization and Recycling: To overcome the 50% yield limit, the undesired enantiomer from the mother liquor can be isolated, racemized (converted back into a 1:1 mixture), and recycled into the resolution process.[6] This "racemization-recycle" strategy can theoretically increase the overall yield to near 100%.
-
Data Presentation: Common Resolving Agents for Acids
| Resolving Agent Class | Examples | Typical Applications |
| Alkaloids | Brucine, Quinine, Cinchonidine, Strychnine | Historically significant, effective for a wide range of carboxylic acids.[4][6] |
| Chiral Amines | (R/S)-1-Phenylethylamine, (R/S)-1-(1-Naphthyl)ethylamine | Commercially available, widely used for their reliability and effectiveness.[4] |
| Amino Alcohols | (1R,2S)-Ephedrine, (1R,2R)-2-Amino-1-phenyl-1,3-propanediol | Offer multiple interaction points (H-bonding) which can enhance selectivity. |
Experimental Workflow & Protocols
Protocol 1: Screening for Diastereomeric Salt Resolution
-
Preparation: In separate vials, dissolve 100 mg of racemic this compound and a stoichiometric equivalent of a chiral resolving agent (e.g., (R)-1-Phenylethylamine) in 1-2 mL of a screening solvent (e.g., methanol, ethanol, ethyl acetate).
-
Mixing: Combine the two solutions at room temperature or slightly elevated temperature.
-
Observation: Observe for immediate precipitation. If none occurs, allow the solution to stand at room temperature for several hours, then transfer to 4°C.
-
Inducing Crystallization: If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal if available.
-
Isolation & Analysis: If crystals form, isolate them by vacuum filtration, wash with a small amount of cold solvent, and dry. Liberate the free acid from both the crystalline salt and the mother liquor by acidifying (e.g., with 1M HCl) and extracting with an organic solvent (e.g., ethyl acetate).[1]
-
Purity Check: Analyze the enantiomeric excess of the acid from both fractions using chiral HPLC to determine the effectiveness of the resolution.
Visualization of the Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Section 2: Resolution by Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for both analytical and preparative-scale separation of enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantiomer peaks are co-eluting or have very poor resolution (Rs < 1.0). What is the primary cause and how do I fix it?
This is the most common issue in chiral method development and indicates suboptimal separation conditions.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. Poor resolution is typically due to a lack of selectivity (α), meaning the CSP is not discriminating effectively between the enantiomers under the current mobile phase conditions.[8]
-
Troubleshooting Steps:
-
Review Your Stationary Phase: The choice of CSP is critical. For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[7][8] Countercurrent chromatography using a chiral selector like hydroxypropyl-β-cyclodextrin has also been shown to be effective for this specific molecule.[9][10]
-
Optimize Mobile Phase Composition:
-
Additives: For acidic analytes, the addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid groups, leading to better peak shapes and often improved resolution.[8]
-
Solvent Ratio: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase, or the organic modifier (e.g., acetonitrile) to the aqueous buffer in reversed-phase. This directly impacts retention and selectivity.
-
-
Lower the Flow Rate: Reducing the flow rate generally increases the time enantiomers spend interacting with the CSP, which can improve resolution, albeit at the cost of a longer analysis time.[8]
-
Adjust Temperature: Temperature can have a complex effect. Lower temperatures often increase selectivity and improve resolution, but also increase viscosity and backpressure. Experiment with temperatures between 10°C and 40°C.[8]
-
Q2: My peaks are broad and tailing. What's wrong?
Poor peak shape can be caused by chemical interactions, column issues, or sample overload.
-
Causality: Peak tailing for an acidic compound often results from secondary interactions with the stationary phase (e.g., interaction of the ionized acid with active sites on the silica support). Broadening can be caused by a contaminated column, sample overload, or extra-column volume.[8][11]
-
Troubleshooting Steps:
-
Check Mobile Phase pH/Additives: As mentioned, ensure an acidic modifier is present to keep your analyte in a single, non-ionized form. This is the most common fix for tailing with acidic compounds.[8]
-
Reduce Sample Load: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.[8]
-
Check Column Health: A contaminated guard column or column inlet frit can cause peak distortion. Try flushing the column with a strong solvent (as recommended by the manufacturer) or reversing the column (if permissible) to wash the inlet frit.[11] If performance does not improve, the column may be compromised.[12]
-
Minimize Extra-Column Volume: Ensure the tubing connecting the injector, column, and detector is as short and narrow as possible to prevent peak broadening before and after separation.[8]
-
Protocol 2: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral column. A good starting point would be a polysaccharide-based CSP like a Chiralpak® column.
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a high percentage of alcohol (e.g., Hexane/IPA 80:20) to ensure the compound elutes, then gradually decrease the alcohol content to increase retention and improve separation.
-
Add 0.1% TFA or acetic acid to all mobile phases.
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare a series of mobile phases consisting of an aqueous buffer (e.g., 20mM phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Adjust the aqueous buffer pH to be at least 2 units below the pKa of the carboxylic acid groups to ensure they are protonated (e.g., pH 2.5).
-
Screen different ratios of organic to aqueous phase (e.g., 30:70, 50:50, 70:30).
-
-
Optimization: Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rs).
-
Analysis: Inject a 1 mg/mL solution of racemic this compound. Monitor the separation at a suitable UV wavelength (e.g., 230 nm).
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [tib.eu]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting side reactions in the Stobbe condensation of 4-chlorobenzaldehyde
Welcome to the technical support center for the Stobbe condensation. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Stobbe condensation with 4-chlorobenzaldehyde and diethyl succinate. As a robust C-C bond-forming reaction, the Stobbe condensation is invaluable for creating substituted succinic acids, which are precursors to many important structural motifs.[1][2] However, like any powerful synthetic tool, it is not without its challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you navigate potential side reactions and optimize your experimental outcomes.
Core Principles: Understanding the Stobbe Condensation Mechanism
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Stobbe condensation is not a simple aldol or Claisen condensation; its defining feature is the formation and subsequent ring-opening of a γ-lactone intermediate.[1][3] This sequence is what makes the reaction essentially irreversible and drives it to completion.[4]
The key steps are:
-
Enolate Formation: A strong base abstracts an α-hydrogen from diethyl succinate to form a nucleophilic enolate.[1]
-
Aldol-Type Addition: The enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.[1][3]
-
Lactonization: The resulting alkoxide intermediate intramolecularly attacks one of the ester carbonyls, forming a five-membered γ-lactone and expelling an ethoxide ion.[1][3]
-
Ring Opening: The base (ethoxide) abstracts the remaining α-hydrogen on the lactone ring. The resulting enolate undergoes an E1cB-type elimination, leading to the irreversible opening of the lactone ring to form a stable carboxylate salt.[1][3] This step is the thermodynamic driving force of the reaction.[1]
-
Protonation: Acidic workup protonates the carboxylate to yield the final alkylidene succinic acid monoester product.[1][3]
Caption: The mechanism of the Stobbe condensation.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My final yield is disappointingly low. What are the most likely causes and how can I improve it?
Low yield is the most common complaint and can stem from several issues. A systematic approach is key to diagnosis.
Caption: A troubleshooting decision tree for the Stobbe condensation.
Possible Causes & Solutions:
-
Inefficient Deprotonation/Enolate Formation: The reaction hinges on the efficient formation of the succinate enolate.
-
Cause: The base may be too weak or hydrated. Sodium ethoxide (NaOEt) can be effective, but stronger, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) often give higher yields by more effectively forming the enolate.[5] Moisture will quench the base and the enolate.
-
Solution: Switch to KOtBu or NaH. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[1]
-
-
Competing Side Reactions: The strongly basic conditions required for the Stobbe condensation can promote alternative reaction pathways. For 4-chlorobenzaldehyde, the primary side reaction is the Cannizzaro reaction.[5][6]
-
Cause: The Cannizzaro reaction is a base-induced disproportionation of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid.[7] If the hydroxide or alkoxide concentration is high and the Stobbe condensation is slow, the base will attack the aldehyde carbonyl directly, initiating the Cannizzaro pathway.
-
Solution: Use a bulkier base like KOtBu. Its steric hindrance disfavors direct attack on the aldehyde carbonyl, selectively promoting the deprotonation of diethyl succinate.[5][8] Adding the aldehyde slowly to the pre-formed succinate enolate can also minimize its exposure to free base.
-
-
Sub-optimal Reaction Temperature:
-
Cause: While heating can increase the rate of the desired reaction, it can disproportionately accelerate side reactions.
-
Solution: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor by Thin-Layer Chromatography (TLC).[1] Only apply gentle heat if the reaction is sluggish.
-
Q2: My TLC analysis shows a large amount of unreacted 4-chlorobenzaldehyde. How do I drive the reaction to completion?
This is a clear indication that the initial enolate formation or the subsequent nucleophilic attack is the rate-limiting step.
-
Check Your Base: This is the most critical factor. As detailed in Q1, ensure your base is sufficiently strong and anhydrous. Using KOtBu in an aprotic solvent like THF or toluene is often more effective than NaOEt in ethanol.[5]
-
Stoichiometry: The Stobbe condensation requires at least one full equivalent of base per mole of carbonyl compound, as the base is consumed in the final irreversible ring-opening step to form the carboxylate salt.[2][9] Using a slight excess of base (1.1-1.5 equivalents) and diethyl succinate (1.2 equivalents) can help drive the reaction to completion.[1]
-
Reaction Time: Some Stobbe condensations can be slow. Monitor the reaction by TLC over several hours. If the reaction stalls, a modest increase in temperature may be necessary.[1]
Q3: My product is a complex mixture that is difficult to purify. What are the probable side products and how can I minimize them?
A messy crude product is almost always due to side reactions. For this system, the main culprits are the Cannizzaro reaction and diethyl succinate self-condensation.
Side Reaction 1: The Cannizzaro Reaction
Because 4-chlorobenzaldehyde has no α-hydrogens, it cannot enolize and is susceptible to the Cannizzaro reaction under strong basic conditions.[5][6]
-
Products: 4-chlorobenzyl alcohol and 4-chlorobenzoic acid.[10]
-
Identification: These products have very different polarities. 4-chlorobenzoic acid will be a highly polar spot on TLC (often streaking) and will remain in the aqueous layer during basic extraction. 4-chlorobenzyl alcohol is less polar than the acid but more polar than the starting aldehyde.
-
Minimization Strategy:
-
Base Selection: This is the most effective control point. Use potassium tert-butoxide. Its bulkiness hinders the initial nucleophilic attack on the aldehyde required for the Cannizzaro mechanism.[5]
-
Solvent Choice: Using an aprotic solvent (e.g., THF, toluene, or solvent-free conditions[11]) with a base like NaH or KOtBu avoids the presence of alkoxide/hydroxide ions that readily initiate the Cannizzaro reaction.
-
Temperature Control: Lower temperatures generally favor the Stobbe pathway.
-
Caption: Competing Stobbe and Cannizzaro reaction pathways.
Side Reaction 2: Diethyl Succinate Self-Condensation
In the presence of a strong base, diethyl succinate can undergo a Claisen-type self-condensation.
-
Product: The primary product is a β-keto ester, which can lead to a complex mixture upon workup.[12]
-
Identification: These byproducts are often highly polar and can complicate purification.
-
Minimization Strategy: The key is to have the aldehyde present to trap the succinate enolate as it forms. Add the 4-chlorobenzaldehyde dropwise to a mixture of the diethyl succinate and the base. This ensures the enolate concentration remains low and that it has an immediate electrophilic partner other than another molecule of diethyl succinate.
Q4: My product is an intractable oil instead of a solid. What does this mean?
An oily product often indicates impurities are present, which disrupt the crystal lattice of the desired solid product.[13][14]
-
Cause: The most likely impurities are the side products discussed in Q3 (e.g., 4-chlorobenzyl alcohol). Self-condensation of aldehydes can also lead to oily products.[14]
-
Solution:
-
Thorough Workup: First, ensure your workup was effective. Wash the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like 4-chlorobenzoic acid.[15] Then wash with brine to remove water-soluble components.
-
Chromatography: If the oil persists, purification by silica gel column chromatography is the best course of action.[1] Use a gradient elution system (e.g., hexanes/ethyl acetate) to separate the desired product from less polar starting materials and more polar byproducts.
-
Trituration/Recrystallization: After chromatography, you may be able to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) and cooling slowly. Trituration with a non-solvent like cold hexanes can also sometimes work.
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is potassium tert-butoxide (KOtBu) often preferred over sodium ethoxide (NaOEt)?
While both are strong bases, KOtBu offers two key advantages in this context:
-
Basicity: KOtBu is a stronger base than NaOEt, leading to faster and more complete formation of the succinate enolate.
-
Steric Hindrance: The bulky tert-butyl group makes KOtBu a non-nucleophilic base. It is excellent at abstracting protons (its primary role) but poor at attacking carbonyl carbons. This steric bulk significantly suppresses competing nucleophilic side reactions like the Cannizzaro reaction.[5][8]
| Base | Solvent | Advantages | Disadvantages |
| KOtBu | t-BuOH, THF, Toluene | High reactivity, suppresses Cannizzaro | More expensive, hygroscopic |
| NaH | THF, Toluene | Very strong, non-nucleophilic | Flammable solid, requires careful handling |
| NaOEt | Ethanol | Inexpensive, easy to handle | Can promote Cannizzaro, transesterification |
FAQ 2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Setup: Use a silica plate and an eluent system like 7:3 hexanes:ethyl acetate.
-
Lanes: Spot the starting 4-chlorobenzaldehyde (Lane 1), diethyl succinate (Lane 2), a co-spot of both (Lane 3), and the reaction mixture (Lane 4).
-
Interpretation: The reaction is complete when the aldehyde spot in the reaction lane has been completely consumed. The product, a carboxylic acid monoester, will be a new, more polar spot (lower Rf) than the starting materials.
FAQ 3: What is a standard workup and purification procedure?
-
Quench: After the reaction is complete (by TLC), cool the mixture in an ice bath and carefully quench by adding dilute acid (e.g., 1 M HCl) until the pH is ~2-3.[1] This protonates the carboxylate product.
-
Extract: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).[1][15]
-
Wash: Combine the organic layers and wash sequentially with water and then saturated sodium chloride (brine). Washing with a saturated NaHCO₃ solution can help remove any acidic byproducts like 4-chlorobenzoic acid.[15]
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purify: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography if it is an oil or highly impure.[1]
Standard Experimental Protocol
This is a representative procedure and may require optimization.
Materials:
-
4-chlorobenzaldehyde (1.0 equiv)
-
Diethyl succinate (1.2 equiv)
-
Potassium tert-butoxide (1.3 equiv)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid
-
Ethyl Acetate
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (1.3 equiv).
-
Add anhydrous toluene via syringe to create a stirrable slurry.
-
Add diethyl succinate (1.2 equiv) dropwise to the slurry at room temperature and stir for 15 minutes to allow for enolate formation.
-
Dissolve 4-chlorobenzaldehyde (1.0 equiv) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture over 20-30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow after 2-3 hours, gently heat the mixture to 50-60 °C.
-
Once the aldehyde is consumed, cool the flask in an ice-water bath.
-
Slowly add 1 M HCl with vigorous stirring until the mixture is acidic (pH 2-3).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or toluene/hexanes mixture).
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. What is Stobbe Condensation? [unacademy.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. brainly.in [brainly.in]
- 9. organicreactions.org [organicreactions.org]
- 10. coconote.app [coconote.app]
- 11. researchgate.net [researchgate.net]
- 12. When a Dieckmann condensation is attempted with diethyl succinate, the pr.. [askfilo.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Investigating the stability of 2-(4-Chlorophenyl)succinic acid under acidic and basic conditions
Introduction
Welcome to the technical support guide for 2-(4-Chlorophenyl)succinic acid (CAS 58755-91-2). This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile compound as a key intermediate or building block in pharmaceutical and agrochemical synthesis.[1] Given its role in the development of anti-inflammatory drugs, pesticides, and specialty polymers, a thorough understanding of its stability profile is critical for ensuring the integrity, efficacy, and safety of the final products.[1]
This guide provides in-depth, field-proven insights into assessing the stability of this compound, with a specific focus on its behavior under acidic and basic stress conditions. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to design robust experiments, interpret results accurately, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a dicarboxylic acid derivative. Its structure consists of a succinic acid backbone substituted with a 4-chlorophenyl group at the alpha position.
| Property | Value | Source |
| CAS Number | 58755-91-2 | [1][2][3] |
| Molecular Formula | C₁₀H₉ClO₄ | [1][4] |
| Molecular Weight | 228.63 g/mol | [1][4] |
| Appearance | White solid | [1] |
| IUPAC Name | 2-(4-chlorophenyl)butanedioic acid | [4][5] |
| Storage | Store at 0-8 °C | [1] |
Q2: Why is stability testing for this specific molecule so important?
A2: Stability testing is a cornerstone of pharmaceutical and chemical development. For this compound, it is crucial for several reasons:
-
Predicting Shelf-Life: Understanding its degradation rate helps in determining appropriate storage conditions and shelf-life for both the raw material and subsequent formulations.
-
Identifying Degradants: Forced degradation studies, as outlined in this guide, help to identify potential impurities that could arise during manufacturing or storage.[6] These degradants may have different toxicological or pharmacological profiles.
-
Method Validation: The results from stress testing are essential for developing and validating a "stability-indicating" analytical method (typically HPLC), which is a regulatory requirement.[7][8] A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products.[7]
-
Formulation Development: Knowledge of how the molecule behaves in acidic or basic environments informs the selection of excipients and the design of a stable drug product formulation.[9]
Q3: What are the most likely degradation pathways for this molecule?
A3: Based on its chemical structure—a dicarboxylic acid—the primary points of reactivity under stress conditions are the two carboxylic acid groups. Unlike esters or amides, which are readily hydrolyzed, the core C-C backbone of this compound is robust.[10] The most probable degradation pathways to investigate are:
-
Decarboxylation: At elevated temperatures, dicarboxylic acids can undergo decarboxylation (loss of CO₂). This is a key pathway to monitor, especially when heat is combined with acidic or basic conditions.
-
Oxidation: While not the focus of this guide, oxidative degradation is another common pathway for many active pharmaceutical ingredients (APIs).[11]
-
Hydrolysis: While the succinic acid moiety itself does not undergo hydrolysis, if this molecule were an ester or anhydride derivative, hydrolysis would be a primary concern. For instance, succinic anhydrides are readily hydrolyzed back to the dicarboxylic acid form.[12] For this compound itself, hydrolysis is not a primary degradation route under typical conditions, but this should be confirmed experimentally.
Troubleshooting Guide: Investigating Stability
This section addresses common challenges and questions that arise during the experimental investigation of the compound's stability.
Q4: I am seeing new, unexpected peaks in my HPLC chromatogram after stressing the sample in acid. What do they represent?
A4: The appearance of new peaks is the primary indicator of degradation. Here is how to approach their identification and characterization:
-
Confirm It's a Degradant: Ensure the peak is not an artifact from the matrix (e.g., impurities in the acid/base used for stressing). Run a blank sample (stressing the solvent without the compound) to rule this out.
-
Peak Purity Analysis: If you are using a Photo Diode Array (PDA) detector, perform a peak purity analysis on the main this compound peak. A non-homogenous peak suggests a co-eluting impurity.[7]
-
Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak will provide its molecular weight.
-
Hypothetical Example: If the parent molecule has a mass of 228.63 g/mol , a degradant peak with a mass of ~184 g/mol could indicate a decarboxylation event (loss of CO₂, 44 g/mol ).
-
-
Forced Degradation Pathway: The conditions under which the peak appears provide clues. A peak appearing only under acidic conditions at high temperature points to an acid-catalyzed degradation pathway.
Q5: The degradation of my compound seems too fast (or too slow). How do I adjust my experimental conditions?
A5: The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active ingredient.[13] This provides enough degradant for detection and characterization without completely destroying the sample.
-
If Degradation is Too Fast:
-
Reduce Stressor Concentration: Move from 1 M HCl/NaOH to 0.1 M or even 0.01 M.
-
Lower the Temperature: Perform the study at a lower temperature (e.g., 40°C instead of 80°C).
-
Shorten the Exposure Time: Take time points at earlier intervals (e.g., 2, 4, 8 hours instead of 24 hours).
-
-
If Degradation is Too Slow (or Non-existent):
-
Increase Stressor Concentration: If 0.1 M acid/base shows no effect, you may cautiously increase the concentration.
-
Increase the Temperature: Elevating the temperature is a common way to accelerate degradation. Test at 60°C or 80°C.
-
Extend the Exposure Time: Let the experiment run for several days, taking periodic samples.
-
Q6: My mass balance is poor. The loss in the parent compound peak does not match the area of the new impurity peaks. What's happening?
A6: Poor mass balance (where [% Assay of Parent] + [% Area of Impurities] is significantly less than 100%) suggests one of the following issues:
-
Non-UV Active Degradants: Your degradation product may not have a chromophore that absorbs at the wavelength you are using for detection. The 4-chlorophenyl group is a strong chromophore, so this is less likely unless the aromatic ring itself has been modified.
-
Precipitation: The degradant may be insoluble in the sample diluent and has precipitated out of the solution, meaning it is not being injected into the HPLC. Visually inspect your samples post-stress for any cloudiness or solid material.
-
Volatile Degradants: The degradation product could be a volatile compound (e.g., CO₂ from decarboxylation) that is lost from the sample.
-
Co-elution: The new degradant peak may be co-eluting with the parent peak or another peak. A change in HPLC method (e.g., different column, mobile phase, or gradient) may be required to achieve resolution.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study (Acid & Base Hydrolysis)
This protocol provides a standardized workflow for assessing the stability of this compound.
Objective: To determine the degradation profile of this compound under acidic and basic conditions and to generate potential degradation products for analytical method validation.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Phosphoric Acid or Formic Acid (for mobile phase)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
Workflow Diagram:
Caption: Workflow for Forced Degradation Study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.
-
Set up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in separate vials.
-
Acidic: 1 mL of stock solution + 1 mL of 0.2 M HCl (results in 0.5 mg/mL drug in 0.1 M HCl).
-
Basic: 1 mL of stock solution + 1 mL of 0.2 M NaOH (results in 0.5 mg/mL drug in 0.1 M NaOH).
-
Neutral (Control): 1 mL of stock solution + 1 mL of Water.
-
-
Incubation: Place all vials in a controlled temperature environment (e.g., a 60°C water bath or oven).
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, and 24 hours).
-
Neutralization: Immediately after withdrawal, neutralize the aliquots to stop the degradation.
-
For acidic samples, add an equivalent molar amount of NaOH.
-
For basic samples, add an equivalent molar amount of HCl.
-
-
Dilution: Dilute the neutralized samples with the HPLC mobile phase to a suitable final concentration for analysis (e.g., 0.1 mg/mL).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Generic Stability-Indicating HPLC Method
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good reversed-phase retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to ensure the carboxylic acid groups are protonated, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compound. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | A gradient is recommended to ensure that any less polar degradation products are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides consistent retention times. |
| Detection | UV at 225 nm | The chlorophenyl group provides strong UV absorbance. A PDA detector is recommended to check for peak purity. |
| Injection Vol. | 10 µL | Standard injection volume. |
Data Interpretation:
Calculate the percentage of degradation using the peak areas from the HPLC chromatogram:
% Degradation = (Total Area of Degradants / (Area of Parent Peak + Total Area of Degradants)) * 100
Hypothesized Degradation Pathway:
While experimental data (specifically LC-MS) is required for definitive identification, a plausible degradation pathway under harsh thermal and acidic/basic conditions is decarboxylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-CHLORO-PHENYL)-SUCCINIC ACID | 58755-91-2 [chemicalbook.com]
- 3. 2-(4-CHLORO-PHENYL)-SUCCINIC ACID | 58755-91-2 [amp.chemicalbook.com]
- 4. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. biomedres.us [biomedres.us]
- 7. ijrpr.com [ijrpr.com]
- 8. kinampark.com [kinampark.com]
- 9. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: 2-(4-Chlorophenyl)succinic Acid Stability and Degradation
Welcome to the technical support resource for 2-(4-Chlorophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to anticipate and identify potential degradation products of this compound during development, manufacturing, and storage. By understanding the molecule's potential instabilities, you can proactively design robust formulations and develop precise, stability-indicating analytical methods.
This document moves beyond simple protocols to explain the chemical rationale behind the observed degradation, empowering you to troubleshoot unexpected results and confidently interpret your data.
Part 1: Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses the most common questions regarding the stability of this compound under various stress conditions. The predicted pathways are based on the known reactivity of its core functional groups: the succinic acid moiety and the chlorophenyl ring.
Q1: What are the primary hydrolytic degradation products of this compound?
While this compound, as a dicarboxylic acid, is generally stable against hydrolysis, intramolecular dehydration can occur under certain conditions, particularly thermal stress, to form the corresponding cyclic anhydride.
-
Mechanism: Under thermal stress or in the presence of a strong dehydrating agent, the two carboxylic acid groups can undergo an intramolecular condensation reaction, eliminating a molecule of water to form 2-(4-Chlorophenyl)succinic anhydride. This reaction is often reversible in the presence of water.[1]
-
Expected Product: 2-(4-Chlorophenyl)succinic anhydride (Δm = -18 Da).
-
Causality: The proximity of the two carboxyl groups in the succinic acid backbone facilitates this cyclization. Basic conditions can also catalyze the hydrolysis of related succinic esters, suggesting that pH plays a critical role in the stability of derivatives.[2]
Q2: How does oxidation affect the stability of this compound?
The molecule has several sites susceptible to oxidation. The primary pathways involve oxidation of the aliphatic succinic acid chain and, under more aggressive conditions, potential modification of the aromatic ring.
-
Mechanism 1: Aliphatic Chain Oxidation: Strong oxidizing agents, such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), can attack the carbon-carbon bonds of the succinic acid moiety.[3] This can lead to chain cleavage, potentially forming smaller carboxylic acids or complete degradation to carbon dioxide. A study on the nonenzymatic reaction of related keto-acids with H₂O₂ showed formation of succinate, indicating the succinic core can be a product of oxidation itself, but also highlighting the reactivity of the surrounding carbons under oxidative stress.[4]
-
Mechanism 2: Aromatic Ring Hydroxylation: Oxidative conditions, particularly those involving hydroxyl radicals (e.g., Fenton chemistry), can lead to the hydroxylation of the chlorophenyl ring. This would result in the formation of various isomers of 2-(4-chloro-X-hydroxyphenyl)succinic acid.
-
Expected Products:
Q3: Is this compound sensitive to light (photodegradation)?
Yes, compounds containing a chlorophenyl group are often susceptible to photodegradation. The primary mechanism involves the generation of highly reactive radical species upon exposure to UV light.
-
Mechanism: The carbon-chlorine bond can undergo homolytic cleavage upon UV irradiation, generating a phenyl radical. More commonly, in aqueous environments, indirect photolysis occurs where UV light interacts with other substances to produce reactive oxygen species like hydroxyl radicals.[5] These radicals can attack the molecule in several ways:
-
Dehalogenation: The chlorine atom is replaced by a hydrogen atom, yielding 2-phenylsuccinic acid.
-
Hydroxylation: The chlorine atom is substituted by a hydroxyl group, forming 2-(4-Hydroxyphenyl)succinic acid. Studies on other chlorophenols confirm this is a common pathway.[6][7]
-
Ring Opening: Aggressive photo-oxidation can lead to the cleavage of the aromatic ring, resulting in a variety of smaller, linear, and more polar degradation products.[5]
-
-
Expected Products:
-
2-Phenylsuccinic acid (Δm = -34.5 Da for Cl replaced by H).
-
2-(4-Hydroxyphenyl)succinic acid (Δm = -18.5 Da for Cl replaced by OH).
-
Ring-opened aliphatic acids.
-
Predicted Degradation Pathway Diagram
Caption: Predicted degradation pathways for this compound.
Part 2: Troubleshooting & Differentiating Impurities
Q4: I see an unexpected peak in my chromatogram for an unstressed sample. Is it a degradant or a synthesis impurity?
This is a critical question. An impurity is a component present from the synthesis or starting materials, while a degradant forms from the drug substance over time.
-
Check Synthesis Route: The most common impurities are structurally related to the starting materials or are by-products of the synthetic reactions. This compound is a succinic acid derivative; therefore, common impurities could include other organic acids or isomers.[8] In bioproduction of succinic acid, common impurities include acetic, formic, malic, and lactic acids.[8][9]
-
Perform a Forced Degradation Study: A definitive way to differentiate is to conduct a forced degradation study. If the peak area increases significantly under specific stress conditions (e.g., heat, light, oxidation), it is a degradation product. If the peak is present in the initial sample (t=0) and does not grow under stress, it is likely an impurity.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unknown peak. An impurity may have a mass unrelated to the parent compound via a simple reaction (like oxidation or hydrolysis). A degradant will typically have a mass that can be explained by a plausible chemical transformation of the parent molecule (e.g., loss of H₂O, addition of O).
Table 1: Potential Degradation Products vs. Synthesis Impurities
| Compound Type | Name | Potential Origin | How to Differentiate |
| Degradant | 2-(4-Chlorophenyl)succinic Anhydride | Thermal Stress | Appears/grows upon heating; mass is [M-18] |
| Degradant | 2-(4-Hydroxyphenyl)succinic acid | Photolytic Stress | Appears/grows upon UV exposure; mass is [M-Cl+OH] |
| Degradant | 2-(4-chloro-X-hydroxyphenyl)succinic acid | Oxidative Stress | Appears/grows with oxidants; mass is [M+O] |
| Impurity | Isomers (e.g., 3-(4-Chlorophenyl)succinic acid) | Synthesis By-product | Present at t=0; does not grow under stress; same mass |
| Impurity | Acetic Acid / Formic Acid | Synthesis Residue | Present at t=0; does not grow; different mass and Rt |
| Impurity | Maleic Acid | Starting Material | Present at t=0; does not grow; different mass and Rt |
Part 3: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating method.
Objective: To generate likely degradation products of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
pH meter, vials, heating block, UV chamber (254 nm / 365 nm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute to ~0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Store the stock solution (in solid and solution form) in an oven at 80°C for 48 hours. Cool and dilute the solution sample to ~0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (as per ICH Q1B guidelines, e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Control Sample: Prepare a control sample by diluting the stock solution to ~0.1 mg/mL without subjecting it to any stress.
-
Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2). Compare the chromatograms of stressed samples to the control to identify new peaks.
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products and impurities.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Method Validation: Analyze the stressed samples from Protocol 1. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants. For analyzing polar organic acids, mixed-mode columns can also be effective.[10]
Experimental Workflow Diagram
Caption: General workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. talentchemicals.com [talentchemicals.com]
- 4. Nonezymatic formation of succinate in mitochondria under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. commons.und.edu [commons.und.edu]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
Impact of injection volume on chromatographic resolution of 2-(4-Chlorophenyl)succinic acid
Welcome to the technical support guide for the chromatographic analysis of 2-(4-Chlorophenyl)succinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with achieving optimal chromatographic resolution, with a specific focus on the critical parameter of injection volume. Here, we will delve into the causal relationships between sample load and separation quality, providing actionable troubleshooting strategies and validated protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does the resolution between the enantiomers of this compound decrease when I increase the injection volume?
An increase in injection volume, and therefore the mass of the analyte on the column, can lead to a condition known as column overload.[1][2] When the stationary phase becomes saturated with sample molecules, it loses its ability to effectively partition the analytes, resulting in peak broadening.[2][3] As peaks become wider, they begin to merge, which directly reduces resolution. This effect is particularly pronounced in chiral separations where the number of selective interaction sites on the stationary phase is finite.[4]
Q2: My peaks are starting to tail as I inject more sample. Is this related to injection volume?
Yes, this is a classic sign of mass overload, especially on chiral columns.[4] Unlike traditional reversed-phase chromatography where overload often causes peak fronting, overloading on cyclodextrin-based or other types of chiral stationary phases frequently results in tailing peaks.[4] This occurs because the high concentration of the analyte saturates the primary chiral recognition sites, leading to secondary, less favorable interactions that cause a portion of the analyte molecules to elute later, forming a "tail".
Q3: What is the difference between "mass overload" and "volume overload"?
-
Mass Overload (or concentration overload) occurs when you inject too high a concentration of the sample, saturating the active sites of the stationary phase.[2] This typically leads to distorted, asymmetrical peaks (either fronting or tailing) and shifts in retention time.[2]
-
Volume Overload happens when the volume of the injected sample itself is too large relative to the column volume, even if the sample is dilute.[2] This leads to symmetrical peak broadening because the initial sample band is too wide.[2] The peak shape remains Gaussian, but the efficiency and resolution decrease.
Q4: How can I determine the optimal injection volume for my analysis?
The optimal injection volume is best determined by performing a "loading study." This involves systematically injecting increasing amounts of your sample and monitoring key chromatographic parameters like resolution, peak width, and peak asymmetry. The goal is to find the highest possible sample load that does not significantly compromise the quality of the separation. A detailed protocol for this is provided later in this guide.
Q5: My sample is dissolved in a solvent different from the mobile phase. Could this be causing resolution issues?
Absolutely. If the sample solvent (the diluent) is stronger than the mobile phase, it can cause significant peak distortion and poor resolution.[5] The strong solvent effectively carries the analyte down the column in a broad band before proper partitioning with the stationary phase can occur. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[5]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to injection volume and the resolution of this compound.
Issue 1: Gradual or Sudden Loss of Resolution
Primary Cause: Column Overload. This is the most common reason for resolution loss when increasing the injection amount.
Causality Explained: Chromatographic separation relies on the differential partitioning of analytes between the mobile and stationary phases. Each column has a finite sample capacity, which is the maximum amount of sample that can be loaded without compromising performance.[4] When this capacity is exceeded, the stationary phase becomes saturated. This leads to a non-linear relationship between the analyte concentration in the mobile and stationary phases, causing peaks to broaden and resolution to drop significantly.[6][7] Studies have shown a clear relationship where peak resolution decreases significantly when the injection volume surpasses an inflection point.[6][7][8]
Solutions:
-
Reduce Sample Concentration: The most direct solution is to dilute your sample. Perform a serial dilution (e.g., 50%, 25%, 10% of the original concentration) and inject the same volume to see if resolution is restored.
-
Decrease Injection Volume: If you cannot change the sample concentration, reduce the injection volume (e.g., from 10 µL to 5 µL, then to 2 µL).[5][9]
-
Increase Column Capacity: If a higher sample load is necessary (e.g., for preparative chromatography or trace analysis), consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.[9]
Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)
A. Peak Tailing
Primary Cause: Mass overload on a chiral stationary phase or secondary site interactions.
Causality Explained: For acidic compounds like this compound, peak tailing can occur due to undesirable interactions with active sites (e.g., free silanols) on the silica support of the column packing.[10] However, in the context of increasing injection volume, tailing is a characteristic sign of overload on many chiral columns.[4] The limited number of high-affinity chiral selector sites get saturated, forcing subsequent molecules to interact with lower-affinity sites, which slows their elution and creates a tail.
Solutions:
-
Confirm Overload: First, follow the steps for Issue 1 (reduce concentration/volume) to confirm if the tailing is load-dependent.
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For an acidic analyte, a low pH mobile phase (e.g., buffered to pH 2.5-3.0) will keep the molecule in its protonated, less active form, minimizing secondary interactions.[11]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that might create active sites and contribute to tailing.[9]
B. Peak Fronting
Primary Cause: Classic mass overload or incompatible sample solvent.
Causality Explained: Peak fronting, often appearing as a "shark fin" shape, is a tell-tale sign of classic column overload where the high concentration of the sample travels faster through the column than the dilute portions.[2] It can also occur if the sample is dissolved in a solvent that is chromatographically "stronger" than the mobile phase, causing the initial band to spread and elute prematurely.
Solutions:
-
Reduce Sample Load: As with other overload issues, the primary solution is to inject less analyte.
-
Match Sample Solvent to Mobile Phase: The ideal practice is to dissolve the sample directly in the mobile phase.[5] If this is not possible due to solubility constraints, use a solvent that is weaker than the mobile phase.
Data Summary: Impact of Injection Volume
The following table illustrates a typical dataset from a loading study, demonstrating the relationship between injection volume, mass on column, and key chromatographic performance indicators.
| Injection Volume (µL) | Mass on Column (µg) | Resolution (Rs) | Peak Asymmetry (As) | Peak Width at half-height (sec) | Observation |
| 2 | 0.2 | 2.1 | 1.1 | 4.2 | Excellent separation, sharp peaks. |
| 5 | 0.5 | 2.0 | 1.2 | 4.5 | Good resolution, slight increase in peak width. |
| 10 | 1.0 | 1.7 | 1.4 | 5.8 | Acceptable resolution, noticeable peak broadening. |
| 20 | 2.0 | 1.1 | 1.9 | 8.5 | Inflection Point: Significant loss of resolution, peak tailing begins. |
| 40 | 4.0 | 0.6 | 2.5 | 15.2 | Co-elution, severe peak tailing. Column is overloaded. |
Visualized Workflows and Concepts
Diagram 1: Effect of Injection Volume on Resolution
This diagram illustrates the fundamental concept of how increasing sample load beyond the column's capacity leads to peak broadening and a loss of resolution.
Caption: Conceptual flow of increasing injection volume.
Diagram 2: Troubleshooting Workflow for Poor Resolution
This flowchart provides a logical path for diagnosing resolution problems at the instrument.
Caption: Step-by-step troubleshooting logic for resolution issues.
Experimental Protocol: Loading Study for Method Optimization
This protocol outlines the steps to determine the maximum acceptable injection volume for the analysis of this compound.
Objective: To identify the injection volume/mass load at which chromatographic performance (resolution, peak shape) begins to degrade.
Materials:
-
Calibrated HPLC system with UV detector
-
Appropriate chiral column for the separation
-
Mobile phase (pre-mixed and degassed)
-
Reference standard of this compound
-
Class A volumetric flasks and pipettes
-
Sample diluent (ideally the mobile phase)
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound at a known high concentration (e.g., 1.0 mg/mL) in the chosen diluent.
-
Establish Initial Conditions: Set up the HPLC method with a low injection volume where good resolution is known or expected (e.g., 2 µL).
-
Equilibrate the System: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the Loading Study:
-
Inject the lowest volume (2 µL) of the stock solution. Record the chromatogram.
-
Incrementally increase the injection volume for subsequent runs (e.g., 4 µL, 6 µL, 8 µL, 10 µL, 15 µL, 20 µL).
-
Ensure you inject at least three replicates at each volume level to assess reproducibility.
-
-
Data Analysis: For each injection, calculate the following metrics:
-
Resolution (Rs): The degree of separation between the two enantiomeric peaks.
-
Peak Asymmetry (As) or Tailing Factor (Tf): To quantify peak shape. A value of 1.0 is perfectly symmetrical.
-
Peak Width: To measure the extent of band broadening.
-
-
Determine the Inflection Point: Plot Resolution (Rs) vs. Mass on Column (µg). The point at which the resolution begins to drop sharply is the inflection point.[7][8] This represents the upper limit of the column's capacity under these conditions.
-
Set the Method Limit: For robust and routine analysis, the optimal injection volume should be set at or below this inflection point to ensure reliable results.
References
- 1. Does anyone in chromatography give a load about sample load? | Buchi.com [buchi.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantioseparation of this compound by countercurrent chromatography and investigation of injection volume on resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [tib.eu]
- 9. mastelf.com [mastelf.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
How to select the best chiral resolving agent for succinic acid derivatives
Welcome to the technical support center for the chiral resolution of succinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating enantiomers. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common experimental hurdles, all grounded in scientific principles and practical field experience.
Introduction: The Significance of Chiral Resolution
Many pharmaceuticals and fine chemicals derived from succinic acid are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While structurally similar, enantiomers can have vastly different pharmacological and toxicological effects. Therefore, the ability to isolate a single, desired enantiomer is often a critical step in drug development and asymmetric synthesis.[1][2]
The most common and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[1][3] This technique relies on the principle that enantiomers have identical physical properties, making them difficult to separate. However, by reacting a racemic mixture of a succinic acid derivative (an acid) with an enantiomerically pure chiral resolving agent (a base), a pair of diastereomeric salts is formed.[4][5] These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2][6]
This guide will walk you through the process of selecting the optimal chiral resolving agent and troubleshooting the resolution process to achieve high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a chiral resolving agent for a succinic acid derivative?
A1: The selection of a resolving agent is a critical and often empirical step.[2] The ideal agent should:
-
Form Crystalline Salts: The diastereomeric salts formed must be crystalline to allow for separation by fractional crystallization.
-
Exhibit Significant Solubility Differences: The key to a successful resolution is a substantial difference in solubility between the two diastereomeric salts in a chosen solvent. This allows for the selective crystallization of the less soluble salt.[2][7]
-
Be Readily Available and Cost-Effective: The resolving agent should be available in high enantiomeric purity and at a reasonable cost, especially for large-scale applications.
-
Allow for Easy Recovery of the Resolved Acid: After separation, the resolving agent must be easily removable to yield the pure enantiomer of the succinic acid derivative. This is typically achieved by treating the diastereomeric salt with an acid or base.[8][9]
Q2: What are some common first-choice chiral resolving agents for acidic compounds like succinic acid derivatives?
A2: For resolving racemic acids, enantiomerically pure chiral bases are used.[4][5] A well-established starting point for screening includes:
-
Naturally Occurring Alkaloids: Brucine, strychnine, and quinine are frequently used due to their ready availability and history of successful resolutions.[4][8][10]
-
Synthetic Amines: Simpler, synthetically derived amines are also widely employed. Common examples include:
It is common practice to screen several resolving agents to find the most effective one for a specific succinic acid derivative.[1][7]
Q3: How does the solvent choice impact the success of a chiral resolution?
A3: The solvent system is a paramount factor. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomer, leading to the preferential crystallization of the less soluble salt.[7] It is advisable to experiment with a range of solvents with varying polarities. Common solvents for diastereomeric salt crystallization include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and aqueous mixtures.
Q4: How do I determine the enantiomeric excess (ee) of my resolved succinic acid derivative?
A4: Accurately determining the enantiomeric excess is crucial to assess the success of the resolution. Several analytical techniques are available:[12]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. It uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[13][14]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the NMR signals of the enantiomers can be resolved, allowing for the determination of their ratio.[15][16]
-
Polarimetry: This technique measures the optical rotation of the sample. While historically significant, it can be less accurate and requires careful control of concentration, solvent, and temperature.[12]
Troubleshooting Guide
Problem 1: Poor or No Crystallization of Diastereomeric Salts
This is a common issue that can halt a resolution experiment.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor crystallization.
Detailed Troubleshooting Steps:
-
Solvent Screening: The initial solvent choice may not be optimal. It is crucial to test a variety of solvents with different polarities.[7] Sometimes, a mixture of solvents provides the necessary solubility characteristics.
-
Concentration Adjustment: The solution may be too dilute. Carefully evaporate some of the solvent to create a supersaturated solution, which is necessary for crystallization to occur.
-
Temperature and Cooling Profile: The temperature at which salt formation and crystallization occur significantly affects the solubility of the salts.[7] A controlled, slow cooling profile is often critical for obtaining high-quality crystals.
-
Seeding: If you have a small amount of the desired diastereomeric salt (perhaps from a previous small-scale attempt or by allowing slow evaporation of a small aliquot), adding a few seed crystals to a supersaturated solution can induce crystallization.[7]
-
Change the Resolving Agent: If extensive screening of solvents and conditions fails, the chosen resolving agent may not form a sufficiently crystalline salt with your succinic acid derivative. It is then necessary to screen alternative resolving agents.[7]
Problem 2: Low Enantiomeric Excess (ee) of the Resolved Product
Even if crystallization occurs, the resulting solid may not be enantiomerically pure.
Decision Tree for Improving Enantiomeric Excess
Caption: Decision tree for improving enantiomeric excess.
Detailed Troubleshooting Steps:
-
Recrystallization: The most common method to improve the purity of a crystalline solid is recrystallization. Dissolve the diastereomeric salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until a constant optical rotation or a satisfactory ee is achieved.[10]
-
Optimize Recrystallization Solvent: The best solvent for the initial crystallization may not be the best for recrystallization. Experiment with different solvents to find one that effectively removes the more soluble diastereomer.
-
Stoichiometry of the Resolving Agent: The molar ratio of the racemic succinic acid derivative to the resolving agent can significantly impact the purity of the crystallized salt. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[7] Using 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer.[2]
-
Screen Alternative Resolving Agents: If high ee cannot be achieved, it may be that the solubilities of the two diastereomeric salts are too similar. In this case, a different resolving agent that provides a greater difference in solubility is required.[7]
Problem 3: Difficulty in Recovering the Desired Enantiomer from the Diastereomeric Salt
After successfully isolating a pure diastereomeric salt, the final step is to liberate the desired enantiomer of the succinic acid derivative.
Protocol for Liberation of the Chiral Acid
-
Dissolution: Dissolve the purified diastereomeric salt in water or an appropriate solvent.
-
Acidification: Add a strong acid, such as hydrochloric acid (HCl), to protonate the succinic acid derivative and deprotonate the chiral amine resolving agent.[8][9] This will break the ionic bond of the salt.
-
Extraction: Extract the liberated succinic acid derivative into an organic solvent (e.g., ethyl acetate, dichloromethane). The protonated resolving agent will remain in the aqueous layer.
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the pure enantiomer.
-
Recovery of Resolving Agent (Optional but Recommended): The aqueous layer containing the resolving agent can be basified (e.g., with NaOH) and extracted with an organic solvent to recover the resolving agent for reuse.
Experimental Protocols
Screening of Chiral Resolving Agents and Solvents
Objective: To identify a suitable chiral resolving agent and solvent system for the resolution of a racemic succinic acid derivative.
Methodology:
-
Preparation: In a series of small vials, dissolve a known amount of the racemic succinic acid derivative in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).
-
Addition of Resolving Agent: To each vial, add a solution of a different chiral resolving agent (e.g., (R)-1-phenylethylamine, (S)-1-phenylethylamine, quinine, brucine) in the same solvent. A 0.5 to 1.0 molar equivalent of the resolving agent is a good starting point.
-
Crystallization: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled in an ice bath) for 24-48 hours to allow for crystallization.[7]
-
Analysis:
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze a small sample of the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the diastereomeric and enantiomeric excess.[7]
-
Data Presentation: Example of a Screening Result
| Resolving Agent | Solvent | Crystalline Solid Formed? | ee of Solid (%) |
| (R)-1-Phenylethylamine | Methanol | Yes | 65 |
| (R)-1-Phenylethylamine | Ethyl Acetate | Yes | 85 |
| (S)-1-Phenylethylamine | Ethanol | No | N/A |
| Quinine | Acetone | Yes | 92 |
| Brucine | Methanol/Water | Yes | 78 |
This is example data and will vary depending on the specific succinic acid derivative.
Conclusion
The selection of an appropriate chiral resolving agent is a multifaceted process that often requires empirical screening and optimization. By systematically evaluating different resolving agents and solvent systems, and by applying logical troubleshooting strategies, researchers can successfully resolve racemic succinic acid derivatives to obtain the desired enantiomer in high purity. This guide provides a foundational framework to approach these challenges, grounded in established scientific principles and practical laboratory experience.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent racemization of 2-(4-Chlorophenyl)succinic acid enantiomers
Technical Support Center: 2-(4-Chlorophenyl)succinic Acid
A Guide to Maintaining Enantiomeric Purity
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of its enantiomers. As a chiral intermediate, maintaining the stereochemical integrity of this compound is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs).[1] This document provides in-depth, field-proven insights and protocols to help you navigate the challenges of working with this compound.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles of racemization as they apply to this compound.
Question: What is racemization and why is this compound susceptible to it?
Answer: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both its (R) and (S) enantiomers, known as a racemate.[2] The chiral center in this compound is the alpha-carbon (C2), the carbon atom bonded to the 4-chlorophenyl group and a carboxyl group.
The susceptibility of this compound stems from the acidity of the hydrogen atom on this chiral alpha-carbon. Under certain conditions, this proton can be removed (abstracted) to form a planar, achiral enolate intermediate. When this intermediate is reprotonated, the proton can add back from either face of the planar structure with roughly equal probability, resulting in a mixture of both (R) and (S) enantiomers and a loss of optical purity.[3] The adjacent aromatic ring helps to stabilize this planar intermediate through resonance, increasing the likelihood of racemization compared to chiral acids without such features.[4]
Caption: Figure 1: Mechanism of Base-Catalyzed Racemization
Question: What are the primary factors that induce racemization in this compound?
Answer: The stability of this compound enantiomers is primarily threatened by four factors:
-
pH: Both strongly basic and, to a lesser extent, strongly acidic conditions can catalyze racemization. Bases directly abstract the acidic alpha-proton, which is the most common pathway.[2][5]
-
Temperature: Higher temperatures provide the energy to overcome the activation barrier for proton removal, accelerating the rate of racemization.[6]
-
Solvent: Polar, protic solvents (like water, methanol, ethanol) can facilitate the proton transfer steps required for racemization by stabilizing charged intermediates.[2]
-
Reaction Time: The longer an enantiomer is exposed to destabilizing conditions, the greater the extent of racemization.[2]
Part 2: Troubleshooting Guide for Unexpected Racemization
This section is structured to help you identify and resolve issues of racemization during your experimental workflow.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Loss of enantiomeric excess (ee) after chemical modification (e.g., amidation, esterification). | 1. Inappropriate Coupling Reagents: Carbodiimides (e.g., DCC, EDC) used without additives can promote racemization by forming highly reactive intermediates.[7] 2. Excess Base: Use of a strong, non-hindered base (e.g., triethylamine) can readily abstract the alpha-proton.[4] | 1. Use Racemization-Suppressing Reagents: Employ modern onium salts (e.g., HATU, HBTU) or use carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives form active esters that are more stable and less prone to racemization.[2][7] 2. Optimize Base and Stoichiometry: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in the minimum stoichiometric amount required. Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of base-catalyzed proton abstraction.[2] |
| Racemization detected after aqueous workup or extraction. | 1. pH Excursions: Washing with basic solutions (e.g., NaHCO₃, Na₂CO₃) raises the pH, creating ideal conditions for rapid racemization. 2. Prolonged Exposure: Extended time in biphasic systems, especially if the aqueous layer is not pH-controlled, can lead to gradual racemization at the interface. | 1. Maintain Acidic pH: If a basic wash is unavoidable, perform it quickly at low temperatures and immediately re-acidify the organic layer. Preferably, use buffered washes to maintain a pH below 4. A study on the enantioseparation of this compound found success using a phosphate buffer at pH 2.65.[8][9] 2. Minimize Contact Time: Reduce the duration of extractions and phase separations. |
| Gradual loss of chiral purity during purification by column chromatography. | 1. Stationary Phase Acidity/Basicity: Standard silica gel is inherently acidic and can catalyze enolization. Alumina can be basic. This prolonged contact can cause on-column racemization. 2. Solvent Effects: Use of polar, protic solvents (e.g., methanol) in the mobile phase can facilitate proton transfer on the silica surface. | 1. Use Deactivated Stationary Phase: Use deactivated or "neutral" silica gel. Alternatively, the silica can be washed with a very dilute solution of a non-volatile acid (compatible with your product) and re-activated to temper its surface acidity. 2. Optimize Mobile Phase: Avoid highly polar, protic solvents if possible. If methanol is required, keep its concentration low and consider adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent to ensure an acidic environment. |
| Decreased enantiomeric excess observed in a sample after storage. | 1. Inappropriate Storage Conditions: Storing the compound in solution, especially in polar protic solvents at room temperature, can lead to slow racemization over time. 2. Residual Impurities: Presence of trace amounts of acid or base in the purified solid material can catalyze racemization in the solid state, albeit much more slowly. | 1. Store as a Dry Solid at Low Temperature: The most stable form for storage is a dry, crystalline solid. Store in a freezer (-20 °C or lower) under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure High Purity: Ensure the final product is free of any acidic or basic residues from the workup or purification. If storing in solution is necessary, use a non-polar, aprotic solvent (e.g., toluene, THF) and store at low temperature. |
Part 3: Preventative Protocols & Best Practices
Proactive prevention is the most effective strategy for maintaining chiral integrity.
Caption: Figure 2: Workflow for Maintaining Chiral Purity
Question: Can you provide a validated protocol for a common reaction, such as amide formation, that minimizes racemization?
Answer: Absolutely. This protocol describes the coupling of one carboxylic acid group of enantiomerically pure this compound with a primary amine using HATU, a reagent known for its ability to suppress racemization.
Protocol: Low-Racemization Amide Coupling
Materials:
-
(S)-2-(4-Chlorophenyl)succinic acid (1 equivalent)
-
Primary amine (e.g., Benzylamine) (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether (for precipitation)
-
0.5 M HCl (cold)
-
Saturated NaHCO₃ solution (cold)
-
Saturated NaCl solution (Brine, cold)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add (S)-2-(4-Chlorophenyl)succinic acid (1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
To the cooled solution, add the primary amine (1.1 eq), HATU (1.1 eq), and finally, add the DIPEA (2.5 eq) dropwise while monitoring the internal temperature to keep it below 5 °C.
-
Causality: Adding the base last and slowly at low temperature minimizes the time the free base is in contact with the chiral acid before coupling begins, reducing the opportunity for proton abstraction.[2] HATU rapidly forms an active ester that is less susceptible to racemization than intermediates formed by other coupling agents.[7]
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours). Avoid unnecessarily long reaction times.
-
-
Aqueous Workup (pH Control is Critical):
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Pour the reaction mixture into cold 0.5 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with cold saturated NaHCO₃ (perform this wash quickly), and finally with cold brine.
-
Causality: The initial acidic quench neutralizes the excess base. The rapid basic wash removes unreacted starting material and the HOBt byproduct, but minimizing contact time is crucial to prevent racemization.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
-
Purification:
-
Purify the crude product via flash column chromatography using a neutralized silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Validation:
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC or SFC to validate that the stereocenter remains intact.
-
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Racemisation in Chemistry and Biology. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Making sure you're not a bot! [tib.eu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing and Characterizing Impurities in 2-(4-Chlorophenyl)succinic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 2-(4-Chlorophenyl)succinic acid. This versatile compound is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic medications, as well as in the formulation of agrochemicals.[1] The purity of this compound is paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][3] The presence of impurities, even in trace amounts, can have significant consequences, potentially affecting the therapeutic effect or posing health risks.[2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you manage and characterize impurities effectively throughout the synthesis and purification processes.
The Critical Nature of Impurity Control
Controlling impurities is a fundamental aspect of pharmaceutical development and manufacturing.[2][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A/Q3B) that mandate the identification, reporting, and qualification of impurities exceeding certain thresholds, often as low as 0.1%.[2] A comprehensive impurity profile is essential for quality assurance and regulatory compliance.[2][5]
Troubleshooting Guide
This section addresses common issues encountered during the production of this compound, offering potential causes and actionable solutions.
Issue 1: Unexpected Peaks Observed in HPLC Analysis of the Final Product
Question: My High-Performance Liquid Chromatography (HPLC) analysis of the purified this compound shows several unexpected small peaks. How can I identify their source and eliminate them?
Answer:
Unexpected peaks in your HPLC chromatogram indicate the presence of impurities. These can originate from various sources, including starting materials, side reactions, or degradation of the product.[2] A systematic approach is crucial for identification and mitigation.
Causality and Experimental Choices:
The goal is to pinpoint the origin of these impurities. This requires a multi-pronged approach that examines each stage of your process.
Step-by-Step Troubleshooting Protocol:
-
Analyze Starting Materials:
-
Obtain and analyze the certificate of analysis (CoA) for all starting materials and reagents.
-
Run an HPLC analysis on each starting material individually using the same method as for your final product. This will help identify if any impurities are carried over from the raw materials.
-
-
Investigate Reaction By-products:
-
Hypothesize Potential Side Reactions: Consider the reaction mechanism for the synthesis of this compound. Common synthetic routes, such as the Stobbe condensation or Wittig reaction, can have competing pathways.[6] For instance, incomplete reactions or side reactions can lead to the formation of structurally related impurities.[7]
-
In-Process Control (IPC) Analysis: Analyze samples taken at different time points during the reaction. This can help you understand when the impurities are being formed. Techniques like HPLC are valuable for monitoring reaction progress and impurity formation.[7]
-
Stress Testing: Subject a sample of your reaction mixture to harsher conditions (e.g., higher temperature, prolonged reaction time) to intentionally generate higher levels of impurities.[5] This can aid in their isolation and identification.
-
-
Characterize the Impurities:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for obtaining the molecular weight of the impurities, which is a critical piece of information for structural elucidation.[4][5]
-
Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a significant level (typically >0.1%), consider isolating it using preparative HPLC. Once isolated, NMR (¹H and ¹³C) can provide detailed structural information.
-
-
Optimize Reaction Conditions:
-
Once the source and structure of a key impurity are known, you can often mitigate its formation by optimizing reaction parameters. For example, if an impurity results from overheating, implementing stricter temperature controls becomes a critical process parameter (CPP).[5] Other parameters to consider for optimization include reaction time, solvent, and catalyst.
-
Issue 2: Poor Yield and a Complex Mixture of Products
Question: I am experiencing low yields in my synthesis of this compound, and the crude product appears to be a complex mixture. What are the likely causes and how can I improve this?
Answer:
Low yields and a complex product mixture often point to issues with reaction conditions, reagent quality, or competing reaction pathways.
Causality and Experimental Choices:
The formation of multiple products suggests that the reaction is not selective for the desired this compound. This could be due to the formation of regioisomers or other by-products.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate the Synthetic Route:
-
Ensure High Purity of Starting Materials:
-
Using high-purity starting materials and reagents is a crucial step in minimizing the formation of impurities.[7] Impurities in the starting materials can sometimes act as catalysts for unwanted side reactions.
-
-
Optimize Reaction Conditions for Selectivity:
-
Temperature Control: Many organic reactions are highly sensitive to temperature. Run the reaction at the recommended temperature and consider a temperature optimization study to find the sweet spot that maximizes the yield of the desired product while minimizing by-products.
-
pH Control: The pH of the reaction mixture can significantly influence the reaction pathway.[7] Monitor and control the pH throughout the reaction.
-
Stoichiometry of Reagents: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of undesired products.
-
-
Analytical Monitoring:
-
Utilize in-process analytical techniques like HPLC or Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of by-products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of this compound?
A1: Common impurities can be broadly categorized as:
-
Organic Impurities: These can include starting materials, intermediates, by-products from side reactions (e.g., regioisomers), and degradation products.[2] For succinic acid derivatives, these could also include other organic acids formed during the process.[10][11]
-
Inorganic Impurities: These may include reagents, ligands, catalysts (e.g., heavy metals), and salts.[3]
-
Residual Solvents: Solvents used in the synthesis or purification steps that are not completely removed.
Q2: Which analytical techniques are most suitable for characterizing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities.[3][7][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurity identification.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can be used with derivatization for non-volatile compounds.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of isolated impurities.[3]
-
Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the impurities.[14]
Q3: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this compound?
A3: The acceptance criteria for impurities are guided by regulatory bodies like the ICH. The ICH Q3A guidelines provide thresholds for reporting, identification, and qualification of impurities in new drug substances:
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which the biological safety of an impurity must be established.
These thresholds are typically dependent on the maximum daily dose of the drug. For many APIs, any impurity above 0.1% needs to be identified and qualified.[2]
Q4: How can I effectively remove identified impurities from my final product?
A4: The choice of purification method depends on the nature of the impurity and the desired purity of the final product. Common techniques include:
-
Crystallization: This is a powerful technique for purifying solid compounds. The solubility of the desired product and the impurity in different solvents will determine the effectiveness of this method.
-
Chromatography: Techniques like column chromatography or preparative HPLC can be used to separate impurities with similar properties to the main compound.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility characteristics.
Visualizing the Workflow
Impurity Identification and Mitigation Workflow
The following diagram illustrates a systematic approach to identifying and mitigating impurities during the production of this compound.
Caption: A workflow diagram for the identification and mitigation of impurities.
Data Presentation
| Analytical Technique | Purpose in Impurity Profiling |
| HPLC | Separation and quantification of the main compound and impurities.[3][7][12] |
| LC-MS | Determination of the molecular weight of impurities for identification.[4][5] |
| GC-MS | Identification of volatile impurities and analysis of non-volatile compounds after derivatization.[10][13] |
| NMR | Detailed structural elucidation of isolated impurities.[3] |
| Preparative HPLC | Isolation of impurities for further characterization. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 6. US4939288A - Method of preparing (R)-succinic acid derivatives - Google Patents [patents.google.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. THE SYNTHESIS OF SUCCINIC ACIDS AND DERIVATIVES. A REVIEW [ouci.dntb.gov.ua]
- 10. commons.und.edu [commons.und.edu]
- 11. Inhibition of succinic acid production in metabolically engineered Escherichia coli by neutralizing agent, organic acids, and osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Friedel-Crafts Acylation with Succinic Anhydride
Welcome to the technical support resource for Friedel-Crafts acylation using succinic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you optimize your reaction conditions and achieve high-yield, high-purity synthesis of β-aroylpropionic acids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation with succinic anhydride?
The Friedel-Crafts acylation with succinic anhydride is an electrophilic aromatic substitution reaction.[1] The mechanism begins with the activation of succinic anhydride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly reactive acylium ion electrophile.[2][3] This acylium ion is then attacked by the electron-rich aromatic ring. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.[1][2] Finally, deprotonation of the arenium ion restores aromaticity and yields the β-aroylpropionic acid product.[3][4] The catalyst is regenerated in this final step, although it remains complexed to the ketone product.[5]
Q2: Why is a stoichiometric amount of Lewis acid catalyst, like AlCl₃, typically required?
Unlike Friedel-Crafts alkylation where the catalyst is truly catalytic, acylation reactions generally require at least a stoichiometric amount of the Lewis acid.[5][6] This is because the carbonyl group of the resulting ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[5][7] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, enough catalyst must be added to activate the anhydride and to be complexed by the product. An aqueous workup is necessary to break this complex and isolate the ketone.[3][5]
Q3: What are the main advantages of using Friedel-Crafts acylation over alkylation?
Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart:
-
No Carbocation Rearrangements: The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[8][9] This allows for the synthesis of products with straight-chain acyl groups, which is often not possible with alkylation due to the propensity of carbocations to rearrange to more stable forms.[8][10]
-
No Polyacylation: The product of acylation is an aryl ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[6][11][12] This prevents the multiple substitution reactions that often plague Friedel-Crafts alkylations, where the alkylated product is more reactive than the starting material.[6][9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield is one of the most common issues encountered. The root cause often lies with the reagents, catalyst, or reaction conditions.
Possible Cause & Solution
-
Inactive Catalyst: The most common catalyst, anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[7][13] Exposure to atmospheric humidity will hydrolyze it, rendering it inactive.
-
Action: Always use freshly opened, high-purity anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., in a fume hood with good airflow, or a glove box). Ensure all glassware is thoroughly oven-dried or flame-dried before use.[7]
-
-
Insufficient Catalyst: As the ketone product complexes with the catalyst, a stoichiometric amount is crucial.[5][7]
-
Action: Use at least 2 equivalents of AlCl₃ per mole of succinic anhydride, especially for less reactive aromatic substrates. Some protocols even call for 2.5 equivalents.[13]
-
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation fails with strongly deactivated aromatic rings.[12] Aromatic compounds with electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) are generally not suitable substrates.[8][12]
-
Action: Check the electronic nature of your aromatic starting material. The reaction works best with electron-rich (activated) or neutral rings like benzene, toluene, and anisole.[7]
-
-
Sub-optimal Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[7]
Problem 2: Formation of Isomeric Products
The formation of a mixture of ortho, meta, and para isomers can complicate purification and reduce the yield of the desired product.
Possible Cause & Solution
-
Steric and Electronic Effects: The position of acylation is governed by the directing effects of substituents already on the aromatic ring and by steric hindrance.
-
Action: For activated substrates (e.g., toluene, anisole), acylation typically occurs at the ortho and para positions. The para product is often favored due to reduced steric hindrance from the bulky acylium ion complex.[11] To maximize the yield of a specific isomer, careful control of reaction conditions is needed.
-
-
Temperature Effects on Regioselectivity: In some systems, temperature can influence the ratio of kinetic versus thermodynamic products. For example, in the acylation of 2-methoxynaphthalene, lower temperatures favor the kinetically controlled 1-isomer, while higher temperatures promote rearrangement to the more thermodynamically stable 6-isomer.[7]
-
Action: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetic product. If the thermodynamic product is desired, higher temperatures may be necessary.[7] Perform small-scale pilot reactions at different temperatures to determine the optimal conditions for your specific substrate.
-
Problem 3: Reaction Stalls or is Incomplete
Sometimes a reaction starts but fails to proceed to completion, leaving a significant amount of starting material.
Possible Cause & Solution
-
Poor Solubility: The reactants or the intermediate complex may have poor solubility in the chosen solvent, hindering the reaction.
-
Action: Select a solvent that can dissolve the reactants but does not react with the catalyst. Common solvents include nitrobenzene or carbon disulfide. For some substrates, using the aromatic reactant itself as the solvent (e.g., benzene) is a viable option.[1] Solvent-free methods, where the reactants are ground together, have also proven effective and can overcome solubility issues.[1][13]
-
-
Inadequate Mixing: If the reaction mixture is heterogeneous, poor stirring can lead to localized depletion of reactants or catalyst.
-
Action: Ensure vigorous and efficient stirring throughout the reaction, especially when dealing with solid reagents like AlCl₃.
-
Experimental Protocols & Data
General Experimental Workflow
The workflow for a Friedel-Crafts acylation with succinic anhydride typically follows these key stages.
Caption: General experimental workflow for Friedel-Crafts acylation.
Protocol 1: Conventional Synthesis of β-Benzoylpropionic Acid
This protocol is adapted from a standard laboratory procedure for the acylation of benzene.[1]
-
In a three-necked flask equipped with a stirrer and reflux condenser, combine succinic anhydride (0.68 mole) and dry, thiophene-free benzene (4.5 moles).
-
Begin stirring and add powdered, anhydrous aluminum chloride (1.5 moles) all at once. An exothermic reaction will occur.
-
Heat the mixture in an oil bath and maintain reflux for 30 minutes with continuous stirring.
-
After the reflux period, cool the flask in a cold water bath.
-
Slowly quench the reaction by adding 300 mL of water through a dropping funnel.
-
Remove excess benzene via steam distillation.
-
Pour the hot solution into a beaker and allow it to cool. Decant the liquid from the precipitated solid.
-
Acidify the decanted liquid with concentrated hydrochloric acid. A precipitate of β-benzoylpropionic acid will form.
-
Filter the precipitate, wash it with hot water, and dry. The expected yield is 77-82%.[1]
Protocol 2: Solvent-Free Synthesis of β-Aroylpropionic Acids
This environmentally friendly protocol is effective for various activated aromatic hydrocarbons.[1]
-
Inside an efficient fume hood, place succinic anhydride (0.01 mole) and powdered anhydrous aluminum chloride (0.02 mole) in a mortar.
-
Grind the mixture with a pestle for approximately 1 minute.
-
Add the aromatic hydrocarbon (e.g., toluene, xylene) (0.01 mole) to the mixture.
-
Continue grinding for the time specified in the table below (typically 5-10 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding the mixture to crushed ice and concentrated hydrochloric acid.
-
Collect the solid product by filtration and wash thoroughly with water. The product is often pure enough without further purification.
Comparative Reaction Data (Solvent-Free Method)
| Aromatic Substrate | Reaction Time (min) | Temperature | Yield (%) | Reference |
| Toluene | 5 | Room Temp. | 95 | [1] |
| Ethylbenzene | 6 | Room Temp. | 92 | [1] |
| o-Xylene | 8 | Room Temp. | 90 | [1] |
| m-Xylene | 8 | Room Temp. | 94 | [1] |
| p-Xylene | 10 | Room Temp. | 88 | [1] |
Mechanistic Overview & Troubleshooting Logic
The following diagram illustrates the core reaction mechanism and a decision-making workflow for troubleshooting common issues.
Caption: Mechanism overview and troubleshooting decision tree.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. science-revision.co.uk [science-revision.co.uk]
- 13. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Quantitative RP-HPLC Method for 2-(4-Chlorophenyl)succinic Acid
This guide provides a comprehensive framework for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(4-Chlorophenyl)succinic acid. As a critical intermediate in the synthesis of various pharmaceuticals, the ability to accurately and reliably quantify this compound is paramount.[1] This document is tailored for researchers, scientists, and drug development professionals, offering not just a set of procedures, but a deeper understanding of the scientific rationale behind each validation parameter. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[2][3][4][5][6][7]
The Imperative of Method Validation
Before delving into the experimental protocols, it is crucial to understand the "why" of method validation. An analytical method is not merely a set of instructions; it is a system that generates data used to make critical decisions about product quality, safety, and efficacy. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[8][9][10] It provides an assurance of reliability during routine use and is a foundational element of Good Manufacturing Practice (GMP).[11] This guide will walk through the essential validation characteristics, providing both the "how" and the "why" for each step.
Preliminary Method Development: A Foundational Step
Prior to formal validation, the RP-HPLC method itself must be developed and optimized. A critical parameter for UV-based detection is the selection of an appropriate wavelength. For this compound (Molecular Formula: C10H9ClO4, Molecular Weight: 228.63 g/mol ), the presence of the chlorophenyl group suggests UV absorbance.[12] While succinic acid itself has weak UV absorbance at low wavelengths (around 210 nm), the chromophore in our analyte will likely allow for more specific detection.[13][14]
Experimental Protocol: Determination of λmax
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 10-20 µg/mL.
-
Use a UV-Vis spectrophotometer to scan the solution across a wavelength range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax) . This wavelength will be used for the HPLC analysis to ensure maximum sensitivity.
-
Inject the standard solution onto the HPLC system and monitor the peak response at the determined λmax to confirm good signal-to-noise ratio.
The Validation Workflow: A Visual Overview
The validation process can be visualized as a series of interconnected experiments, each building confidence in the method's performance.
Caption: A flowchart illustrating the logical progression of the RP-HPLC method validation process.
Core Validation Parameters: A Detailed Examination
Specificity
Why it's important: Specificity ensures that the signal measured is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. A lack of specificity can lead to overestimated results.
Experimental Protocol:
-
Prepare solutions of:
-
Blank (diluent)
-
Placebo (if in a formulated product)
-
Standard solution of this compound
-
A solution containing known impurities or related substances (if available)
-
A spiked sample (analyte in the presence of placebo and/or impurities)
-
-
Inject each solution into the HPLC system.
-
Analyze the chromatograms: The blank and placebo should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample should be well-resolved from any other peaks.
Acceptance Criteria: The analyte peak should be free from co-elution with any known impurities or excipients. Peak purity analysis (using a photodiode array detector) can be used to further support specificity.
Linearity and Range
Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[15]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Data Presentation:
| Concentration (µg/mL) | Peak Area (Mean) |
| 80 | 850,000 |
| 90 | 955,000 |
| 100 | 1,050,000 |
| 110 | 1,155,000 |
| 120 | 1,260,000 |
Acceptance Criteria:
-
Correlation coefficient (r): ≥ 0.999
-
y-intercept: Should be close to zero and not statistically significant.
Accuracy
Why it's important: Accuracy measures the closeness of the test results to the true value. It is typically assessed by recovery studies.[16] Inaccurate methods can lead to the acceptance of out-of-specification products or the rejection of acceptable ones.
Experimental Protocol:
-
Prepare samples (e.g., placebo spiked with the analyte) at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Data Presentation:
| Concentration Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.5 | 99.6 |
| Mean Recovery | 99.7 |
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[17]
Precision
Why it's important: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six replicate samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Data Presentation:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Assay (%) | 99.8 | 100.1 |
| RSD (%) | 0.5 | 0.6 |
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's important: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity testing but also good practice for assays.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
Acceptance Criteria:
-
LOD: The analyte peak should be clearly distinguishable from the baseline noise.
-
LOQ: The method should demonstrate acceptable precision and accuracy at this concentration.
Robustness
Why it's important: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters , one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Wavelength (± 2 nm)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.
System Suitability: The Daily Check
Why it's important: System suitability testing is an integral part of any analytical procedure. It is performed before running the analytical batch to ensure the chromatographic system is performing adequately.
Experimental Protocol:
-
Before each run, inject a standard solution five times.
-
Calculate the mean and RSD for peak area and retention time.
-
Determine the tailing factor and theoretical plates for the first injection.
Data Presentation:
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Logical Relationships in Validation
The validation parameters are not independent; they are logically interconnected. For instance, a method's precision is a prerequisite for determining its accuracy.
Caption: The logical dependencies between key analytical method validation parameters.
Conclusion
The validation of an RP-HPLC method for quantifying this compound is a systematic process that ensures the generation of reliable and accurate data. By following the principles outlined in this guide, which are firmly rooted in regulatory expectations, researchers and scientists can develop and validate robust analytical methods fit for their intended purpose. This not only ensures compliance but also upholds the scientific integrity of the data that underpins drug development and manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
A Senior Application Scientist's Guide to Resolving 2-(4-Chlorophenyl)succinic Acid: A Comparative Study of Chiral Selectors
For researchers and professionals in drug development, the stereoisomeric purity of a compound is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of chiral selectors for the resolution of 2-(4-Chlorophenyl)succinic acid, a compound of interest in medicinal chemistry. We will delve into the mechanistic underpinnings and provide field-proven insights to empower you to make informed decisions in your chiral separation endeavors.
The Challenge: Enantioseparation of this compound
This compound possesses a single chiral center, giving rise to two enantiomers. As a dicarboxylic acid, its acidic nature presents specific challenges and opportunities for chiral recognition. The selection of an appropriate chiral selector is paramount for developing a robust and efficient separation method, be it for analytical-scale purity assessment or preparative-scale isolation of the desired enantiomer.
A Comparative Overview of Chiral Selector Strategies
This guide will explore and compare the following classes of chiral selectors, each with its unique mechanism of enantiorecognition:
-
Cyclodextrin-Based Selectors: Leveraging inclusion complexation.
-
Polysaccharide-Based Chiral Stationary Phases (CSPs): Harnessing the complex stereochemistry of cellulose and amylose derivatives.
-
Macrocyclic Antibiotic CSPs: Utilizing a variety of interaction modes within a rigid macrocyclic structure.
-
Quinine/Quinidine-Based Anion-Exchange CSPs: Employing ion-exchange and other interactions for the separation of acidic compounds.
Cyclodextrin-Based Selectors: A Success Story in Countercurrent Chromatography
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition is primarily achieved through the formation of diastereomeric inclusion complexes with the analyte. The "fit" of each enantiomer into the cyclodextrin cavity, along with interactions at the rim of the cone, dictates the degree of separation.
For this compound, a particularly successful application has been demonstrated using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in countercurrent chromatography (CCC).
Experimental Data: HP-β-CD in Countercurrent Chromatography
| Parameter | Value | Reference |
| Analyte | This compound | [1][2][3] |
| Chiral Selector | Hydroxypropyl-β-cyclodextrin | [1][2][3] |
| Technique | Countercurrent Chromatography (CCC) | [1][2][3] |
| Two-Phase Solvent System | n-hexane-ethyl acetate-0.1 mol/L phosphate buffer (5:5:10, v/v) | [1][2][3] |
| pH of Aqueous Phase | 2.65 | [1][2][3] |
| Recovery | 70-75% for each enantiomer | [2] |
| Purity | 99.0% for each enantiomer | [2] |
Causality of Experimental Choices: The choice of a low pH (2.65) is critical for this separation. At this pH, the carboxylic acid groups of this compound are protonated, making the molecule less polar and enhancing its partitioning into the organic phase and its interaction with the hydrophobic cavity of the HP-β-CD. The two-phase solvent system is carefully balanced to ensure appropriate partitioning of both the analyte and the chiral selector.
Experimental Workflow: CCC with a Chiral Selector
References
- 1. Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinine carbamate chiral stationary phases: systematic optimization of steric selector-selectand binding increments and enantioselectivity by quantitative structure-enantioselectivity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Analysis and Comparison of 2-(4-Chlorophenyl)succinic Acid Isomers
In the realm of drug development and fine chemical synthesis, the rigorous characterization of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. 2-(4-Chlorophenyl)succinic acid, a molecule with a single stereocenter, exists as a pair of enantiomers. These non-superimposable mirror-image isomers can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to distinguish between them and quantify their relative abundance is of paramount importance.
This guide offers a comprehensive comparison of the spectroscopic techniques used to analyze the isomers of this compound. We will delve into the practical applications and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights and detailed experimental protocols for the modern researcher.
The Imperative of Isomeric Differentiation
The molecular formula C₁₀H₉ClO₄ and the basic connectivity of atoms are identical for both (R)- and (S)-2-(4-Chlorophenyl)succinic acid.[1][2][3] However, their three-dimensional arrangement is distinct. This stereochemical difference necessitates analytical methodologies that are sensitive to the spatial orientation of atoms. While some techniques provide foundational structural confirmation, others are essential for the critical task of chiral discrimination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Chiral Analysis
NMR spectroscopy is the most powerful and definitive method for the structural elucidation of organic molecules and, crucially, for the differentiation of enantiomers.[4][5]
Foundational Analysis in an Achiral Environment (¹H and ¹³C NMR)
In a standard achiral deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the (R)- and (S)-enantiomers of this compound are indistinguishable. The NMR active nuclei are isochronous, meaning they resonate at the same frequency, resulting in identical spectra for both isomers.[4] These spectra are, however, vital for confirming the overall molecular structure.
Expected ¹H NMR Signals:
-
Aromatic Protons: Two doublets in the aromatic region (~7.0-7.5 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring.
-
Methine Proton (α-carbon): A multiplet (typically a doublet of doublets) adjacent to the phenyl ring.
-
Methylene Protons: Two diastereotopic protons on the β-carbon, appearing as a complex multiplet.
-
Carboxylic Acid Protons: Two broad singlets at a downfield chemical shift (>10 ppm), which may undergo exchange with residual water in the solvent.
Expected ¹³C NMR Signals:
-
Carboxylic Carbonyls: Two distinct signals in the range of 170-180 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (~120-145 ppm).
-
Methine Carbon: One signal for the chiral carbon.
-
Methylene Carbon: One signal for the CH₂ group.
Enantiomeric Differentiation: The Role of the Chiral Environment
To resolve the signals of the two enantiomers, a chiral environment must be introduced. This is typically achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral reagent to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra.
-
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing a single enantiomer of a chiral agent. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer.[6] This interaction is sufficient to induce anisochrony, leading to the separation of NMR signals.[4][6] This method is often preferred as it is non-destructive and requires simpler sample preparation.
Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of the sample to serve as a baseline.
-
Introduce CSA: Add 1.5 to 3.0 molar equivalents of the chiral solvating agent directly to the NMR tube. Ensure thorough mixing.
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The formation of diastereomeric complexes should result in the splitting of one or more proton signals into two distinct sets, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex.
-
Quantification: The ratio of the enantiomers can be accurately determined by integrating the separated signals.
Causality and Trustworthiness: The choice of CSA is critical and may require screening. The non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the analyte and the CSA create unique magnetic environments for each enantiomer.[6] The clear separation of signals provides a self-validating system for determining the enantiomeric excess (ee). ¹³C NMR can also be employed with CSAs and is particularly advantageous for samples with complex or overlapping proton spectra.[6]
References
- 1. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-CHLORO-PHENYL)-SUCCINIC ACID | 58755-91-2 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Differentiation of Chiral Compounds Using NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
A Scientist's Guide to Evaluating Cross-Reactivity of Drugs Derived from 2-(4-Chlorophenyl)succinic Acid Scaffolds
For researchers, scientists, and drug development professionals, ensuring the specificity of a drug candidate is paramount. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of therapeutic agents derived from the 2-(4-chlorophenyl)succinic acid chemical scaffold. We will delve into the causal logic behind experimental choices, provide detailed protocols for self-validating assays, and present a comparative analysis using the cautionary tale of benoxaprofen and the widely-used NSAID, ibuprofen, as illustrative examples.
The Significance of the 2-(4-Chlorophenyl) Moiety in Drug Design
The this compound structure and its derivatives, particularly arylpropionic acids, have been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The chlorophenyl group often plays a crucial role in the molecule's interaction with its primary biological target. However, this structural motif can also contribute to off-target activities, leading to unforeseen and sometimes severe adverse effects. A thorough understanding of a drug's cross-reactivity profile is therefore not just a regulatory hurdle, but a fundamental aspect of developing safer and more effective medicines.
Our investigation will use benoxaprofen, a withdrawn NSAID containing a 2-(4-chlorophenyl) group, as a primary case study to illustrate the potential pitfalls of off-target effects. We will compare its profile to that of ibuprofen, a widely-used and relatively safe arylpropionic acid derivative, to highlight the importance of comprehensive cross-reactivity screening.
Primary Target and Key Off-Target Pathways
Drugs derived from arylpropionic acid scaffolds, like benoxaprofen and ibuprofen, are primarily designed to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade. However, their structural similarities can lead to interactions with other enzymes and cellular pathways, resulting in a complex cross-reactivity profile.
Key On-Target and Off-Target Pathways:
-
On-Target: Cyclooxygenase (COX) Pathway: Inhibition of COX-1 and COX-2 enzymes to reduce prostaglandin synthesis, the primary mechanism for anti-inflammatory and analgesic effects.
-
Off-Target 1: Lipoxygenase (LOX) Pathway: Inhibition of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, another class of inflammatory mediators. Some compounds, like benoxaprofen, show significant activity against this pathway.[1][2]
-
Off-Target 2: Cytochrome P450 (CYP450) System: Interaction with CYP450 enzymes can lead to altered drug metabolism, impacting the drug's own clearance and that of co-administered medications, potentially leading to toxicity. Benoxaprofen has been shown to be a substrate for and inducer of certain CYP450 enzymes.[3]
-
Off-Target 3: Cellular Toxicity Pathways: At higher concentrations, or through the formation of reactive metabolites, these drugs can induce cellular stress, leading to organ-specific toxicities such as hepatotoxicity and nephrotoxicity, as was tragically the case with benoxaprofen.[4][5]
Caption: On-target and potential off-target pathways for drugs derived from this compound scaffolds.
Comparative In Vitro Cross-Reactivity Profile
A quantitative comparison of the inhibitory activities of benoxaprofen and ibuprofen against key on- and off-targets reveals significant differences in their selectivity and potential for adverse effects. The following table summarizes representative IC50 values obtained from in vitro assays.
| Target | Benoxaprofen (IC50) | Ibuprofen (IC50) | Rationale for Comparison |
| COX-1 | Weak inhibitor | ~12 µM[6] | Assesses the potential for gastrointestinal side effects. |
| COX-2 | Weak inhibitor | ~80 µM[6] | Determines the primary anti-inflammatory potency. |
| 5-Lipoxygenase (5-LOX) | 160 µM (serum-treated zymosan stimulus)[7] | Inactive | Highlights a key off-target inflammatory pathway. |
| Hepatotoxicity | Observed in vitro[5] | Lower potential | Evaluates the risk of drug-induced liver injury. |
| Nephrotoxicity | Observed in vivo and in vitro[4][8] | Lower potential | Assesses the risk of drug-induced kidney damage. |
Experimental Protocols for Cross-Reactivity Assessment
To ensure scientific integrity, the following detailed protocols are designed as self-validating systems. Each includes necessary controls and clear endpoints to robustly assess the cross-reactivity profile of a novel compound.
Caption: A comprehensive workflow for evaluating the cross-reactivity of drug candidates.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Rationale: This assay is fundamental to characterizing any NSAID-like compound. By determining the IC50 values for both COX-1 and COX-2, we can assess the compound's potency and its selectivity, which is a key indicator of its potential gastrointestinal side-effect profile.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a known non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a quenching solution.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 by fitting the data to a dose-response curve.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
Rationale: Given that benoxaprofen exhibited significant 5-LOX inhibitory activity, this assay is crucial for identifying potential cross-reactivity with this parallel inflammatory pathway.
Protocol:
-
Enzyme and Substrate Preparation:
-
Use commercially available soybean 5-lipoxygenase or purified human 5-LOX.
-
Prepare a stock solution of linoleic acid or arachidonic acid (substrate) in an appropriate buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add assay buffer and the test compound at various concentrations.
-
Include a vehicle control and a known 5-LOX inhibitor (e.g., zileuton) as a positive control.
-
Add the 5-LOX enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
-
Detection and Analysis:
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of the lipoxygenase reaction.
-
Monitor the absorbance kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
In Vitro Hepatotoxicity Assay
Rationale: The severe hepatotoxicity of benoxaprofen underscores the importance of early-stage screening for liver toxicity. This protocol utilizes a human liver cell line to assess cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture HepG2 cells (a human hepatoma cell line) in appropriate media until they reach 80-90% confluency.
-
-
Compound Treatment:
-
Seed the HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at a range of concentrations for 24-48 hours.
-
Include a vehicle control and a known hepatotoxin (e.g., acetaminophen at high concentrations) as a positive control.
-
-
Cytotoxicity Assessment:
-
After the incubation period, assess cell viability using a standard MTT or LDH release assay.
-
For the MTT assay, measure the formation of formazan at 570 nm.
-
For the LDH assay, measure the release of lactate dehydrogenase into the culture medium.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity for each concentration.
-
Determine the CC50 (cytotoxic concentration 50%) value.
-
In Vitro Nephrotoxicity Assay
Rationale: To avoid the renal toxicity issues seen with benoxaprofen, an early assessment of nephrotoxicity is critical. This protocol uses a human kidney proximal tubule cell line.
Protocol:
-
Cell Culture:
-
Culture HK-2 cells (a human kidney proximal tubule cell line) in the recommended medium.
-
-
Compound Treatment:
-
Seed HK-2 cells in a 96-well plate and grow to confluency.
-
Expose the cells to the test compound at various concentrations for 24-72 hours.
-
Include a vehicle control and a known nephrotoxin (e.g., cisplatin) as a positive control.
-
-
Toxicity Endpoints:
-
Assess cell viability using an MTT or LDH assay as described for the hepatotoxicity assay.
-
Additionally, measure kidney-specific injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL) in the cell culture supernatant using ELISA kits.
-
-
Data Analysis:
-
Determine the CC50 value from the viability assays.
-
Quantify the dose-dependent increase in KIM-1 and/or NGAL release to assess specific tubular injury.
-
Conclusion and Future Directions
The case of benoxaprofen serves as a stark reminder of the consequences of inadequate cross-reactivity profiling. While its unique mechanism of 5-LOX inhibition was of scientific interest, its off-target toxicities ultimately led to its downfall. By employing a systematic and rigorous in vitro screening cascade as outlined in this guide, drug discovery teams can make more informed decisions about which candidates to advance.
For compounds derived from the this compound scaffold, a careful evaluation of their activity against COX-1, COX-2, 5-LOX, and a panel of CYP450 enzymes is essential. Furthermore, early-stage assessment of hepatotoxicity and nephrotoxicity using relevant human cell lines can help to de-risk projects and prioritize compounds with a higher likelihood of clinical success. The integration of these assays into the drug discovery workflow is not just a matter of due diligence; it is a critical component of developing safer and more effective therapies for patients.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pharmacology of benoxaprofen with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A retrospective study of the molecular toxicology of benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of inhibitors of eicosanoid synthesis in leukocytes: possible pitfall of using the calcium ionophore A23187 to stimulate 5' lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phototoxicity from benoxaprofen: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different 2-(4-Chlorophenyl)succinic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. 2-(4-Chlorophenyl)succinic acid, a versatile building block for anti-inflammatory agents, analgesics, and specialized agricultural chemicals, presents a recurring synthetic challenge.[1] This guide provides a detailed, in-depth comparison of the primary methodologies for its synthesis, offering a critical evaluation of their efficiency, practicality, and scalability. As senior application scientists, our focus is to deliver not just protocols, but a comprehensive understanding of the underlying chemical principles to empower informed decision-making in your research and development endeavors.
Introduction: The Significance of this compound
This compound is a dicarboxylic acid featuring a chlorophenyl substituent, a moiety frequently incorporated to modulate the biological activity and pharmacokinetic properties of molecules. Its structural framework makes it a valuable precursor in the synthesis of a variety of more complex chemical entities. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide will dissect and compare two prominent synthetic strategies: the classic Stobbe condensation and a two-step approach involving the formation of an unsaturated precursor followed by catalytic hydrogenation.
Method 1: The Stobbe Condensation - A Direct Approach
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that directly constructs the aryl-substituted succinic acid framework.[2][3] This one-pot reaction involves the condensation of an aldehyde or ketone with a dialkyl succinate in the presence of a strong base.[4][5]
Mechanistic Rationale
The reaction proceeds through the formation of a γ-lactone intermediate. The base, typically sodium ethoxide or potassium tert-butoxide, deprotonates the α-carbon of the diethyl succinate, generating a carbanion. This nucleophile then attacks the carbonyl carbon of 4-chlorobenzaldehyde. The resulting alkoxide undergoes an intramolecular cyclization to form a transient γ-lactone. Subsequent base-mediated elimination and hydrolysis yield the alkylidene succinic acid half-ester, which upon acidification, can be fully hydrolyzed to the desired dicarboxylic acid.[2][3][4]
Experimental Protocol: Stobbe Condensation
Materials:
-
4-Chlorobenzaldehyde
-
Diethyl succinate
-
Sodium ethoxide (or potassium tert-butoxide)
-
Anhydrous ethanol (or tert-butanol)
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diatomaceous earth
-
Activated carbon
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
To this solution, an equimolar mixture of 4-chlorobenzaldehyde and diethyl succinate is added dropwise with stirring.
-
The reaction mixture is refluxed for several hours until the consumption of the starting materials is observed (monitored by TLC).
-
After cooling, the mixture is concentrated under reduced pressure to remove the ethanol.
-
The residue is dissolved in water, and the aqueous layer is washed with toluene to remove any unreacted starting materials.
-
The aqueous solution is then acidified with concentrated hydrochloric acid, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
For purification, the crude product is dissolved in a sodium hydroxide solution, treated with activated carbon, and filtered through a bed of diatomaceous earth.
-
The filtrate is then re-acidified with hydrochloric acid to precipitate the purified this compound.
-
The final product is collected by filtration, washed with water, and dried under vacuum.
Performance Analysis
The Stobbe condensation offers a direct and often high-yielding route to the target molecule. However, the strongly basic conditions can lead to side reactions, and the purification process can be extensive. The choice of base and solvent is critical to optimize the yield and minimize byproducts.
Method 2: Two-Step Synthesis via an Unsaturated Intermediate and Catalytic Hydrogenation
An alternative strategy involves a two-step process: the initial synthesis of an unsaturated precursor, such as 2-(4-chlorophenyl)itaconic acid, followed by its catalytic hydrogenation to the desired saturated succinic acid derivative.
Step 1: Synthesis of 2-(4-chlorophenyl)itaconic Acid
Itaconic acid (methylene succinic acid) is a bio-renewable building block that can serve as a starting point.[6] The synthesis of its 2-aryl derivatives can be achieved through various methods, including modifications of the Stobbe condensation or other named reactions. For the purpose of this comparison, we will consider a generalized approach.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)itaconic Acid (Hypothetical)
Materials:
-
Itaconic anhydride (or itaconic acid)
-
4-Chlorobenzene
-
A Lewis acid catalyst (e.g., aluminum chloride)
-
An appropriate solvent (e.g., dichloromethane)
Procedure:
-
Itaconic anhydride is dissolved in an anhydrous solvent under an inert atmosphere.
-
The Lewis acid catalyst is added portion-wise at a low temperature.
-
4-Chlorobenzene is then added dropwise, and the reaction is allowed to proceed at room temperature or with gentle heating.
-
The reaction is quenched by the addition of ice-cold dilute hydrochloric acid.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-(4-chlorophenyl)itaconic acid.
Step 2: Catalytic Hydrogenation
The unsaturated double bond in the itaconic acid derivative is then reduced via catalytic hydrogenation to afford the final product. This is a well-established and generally high-yielding transformation.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2-(4-chlorophenyl)itaconic acid
-
Palladium on carbon (Pd/C, 5-10%)
-
Ethanol or acetic acid (solvent)
-
Hydrogen gas
Procedure:
-
2-(4-chlorophenyl)itaconic acid is dissolved in a suitable solvent (e.g., ethanol).
-
A catalytic amount of Pd/C is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-5 atm) in a hydrogenation apparatus (e.g., a Parr shaker).
-
The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Comparative Analysis of Synthesis Methods
| Parameter | Stobbe Condensation | Two-Step Synthesis (via Hydrogenation) |
| Number of Steps | 1 | 2 |
| Starting Materials | 4-Chlorobenzaldehyde, Diethyl succinate | Itaconic acid derivative, 4-Chlorobenzene, H₂ |
| Key Reagents | Strong base (e.g., NaOEt) | Lewis acid, Pd/C catalyst |
| Reaction Conditions | Basic, often requires reflux | Step 1: Anhydrous, potentially harsh; Step 2: Mild, ambient temperature and pressure |
| Overall Yield | Moderate to High (typically 60-80%) | Potentially high, dependent on the efficiency of the first step. Hydrogenation is usually quantitative. |
| Purity of Crude Product | Often requires extensive purification | Generally cleaner reaction for the hydrogenation step. |
| Scalability | Well-established for industrial scale | Potentially scalable, especially the hydrogenation step. |
| Atom Economy | Good | Moderate, depends on the first step. |
| Safety Considerations | Use of metallic sodium and strong bases requires caution. | Handling of flammable solvents and hydrogen gas under pressure. |
Logical Workflow Diagrams
Caption: Workflow for the Stobbe Condensation Synthesis.
Caption: Workflow for the Two-Step Synthesis via Hydrogenation.
Conclusion and Recommendations
Both the Stobbe condensation and the two-step hydrogenation approach are viable routes for the synthesis of this compound.
-
The Stobbe condensation is a more direct, one-pot method that can be advantageous for its simplicity and potentially high yield. It is a well-established reaction with a long history of application. However, the requirement for strongly basic conditions and the potential for side reactions may necessitate more rigorous purification protocols.
-
The two-step synthesis via hydrogenation offers a potentially cleaner and more controlled approach, particularly in the final hydrogenation step which is often quantitative and highly selective. The success of this route is heavily dependent on the efficient synthesis of the unsaturated precursor. This method may be preferable when milder reaction conditions are required and when high purity of the final product is critical.
The ultimate choice of synthetic route will depend on the specific requirements of the research or production campaign, including the desired scale, purity specifications, available equipment, and cost considerations. For rapid access to the material on a laboratory scale, the Stobbe condensation may be the more expedient choice. For larger-scale production where purity and process control are paramount, the two-step hydrogenation route may offer significant advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. All about Stobbe reaction [unacademy.com]
- 6. Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Chlorophenyl)succinic Acid
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Chlorophenyl)succinic acid, a compound with significant applications in pharmaceutical and agrochemical synthesis.[1] Beyond simply listing procedures, this document explains the causality behind each recommendation, ensuring a deep understanding of the necessary safety protocols.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] As a chlorinated organic acid, it requires specific handling to mitigate these risks. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[2] Therefore, our personal protective equipment (PPE) strategy is designed to create a complete barrier against these exposure routes.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Redness, itching, inflammation, blistering, or dryness upon contact.[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Redness, pain, and potential for severe eye damage.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Irritation of the lungs and respiratory system.[2] |
Core Protective Measures: Your First Line of Defense
When handling this compound, a comprehensive PPE ensemble is mandatory. This is not merely a suggestion but a critical requirement for ensuring personal safety.
Engineering Controls: The Foundation of Safety
Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of this compound powder should be conducted in a properly functioning chemical fume hood.[3][4][5] This primary containment measure is essential to minimize the inhalation of airborne particles.
Personal Protective Equipment (PPE) Ensemble
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[4] | Protects against splashes and airborne powder, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Nitrile gloves offer good resistance to a range of chemicals, including some acids and bases, and provide a clear indication of tears.[1][6] Neoprene gloves are also a good option for protection against acids.[1][6] |
| Body Protection | A knee-length laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of the irritant powder.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[7] |
Operational Plan: Step-by-Step Protocols
Adherence to strict protocols for donning, doffing, and handling is critical to prevent contamination and exposure.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to ensure complete protection.
Step-by-Step Donning Procedure:
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Respirator: If required, perform a fit check for your respirator.
-
Gloves: Don your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.[8]
Handling this compound
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[9] Have all necessary equipment and materials, including a designated waste container, within the chemical fume hood.
-
Weighing and Transfer: When weighing the powder, do so within the fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[3] Use a spatula or other appropriate tool for transfers.
-
Minimize Dust: Handle the powder gently to avoid creating dust. Keep the container closed when not in use.[10]
-
Spill Response: In the event of a small spill within the fume hood, use an inert absorbent material to clean it up.[11] For larger spills, evacuate the area and follow your institution's emergency procedures.[12]
Doffing PPE: Avoiding Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
Step-by-Step Doffing Procedure:
-
Gloves: Remove your gloves by peeling one off with the other gloved hand, then sliding your ungloved finger under the cuff of the remaining glove to remove it without touching the outer surface.[13] Dispose of them in the designated waste container.
-
Lab Coat: Remove your lab coat by rolling it inside out, avoiding contact with the contaminated exterior.[8]
-
Eye and Face Protection: Remove your safety goggles or face shield by handling the earpieces or strap.[8]
-
Respirator: If you are wearing a respirator, remove it without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8]
Disposal Plan: Responsible Waste Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2] Improper disposal can lead to environmental contamination and legal repercussions.[14]
Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, must be placed in a clearly labeled, sealed, and compatible hazardous waste container.[11][15] The label should include the words "Hazardous Waste" and the full chemical name.[7][16]
-
Segregation: This waste stream must be segregated from non-halogenated organic waste.[2][17] Halogenated wastes require specific disposal methods, often incineration at high temperatures, and mixing them with other waste streams can complicate disposal and increase costs.[17][18]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[15]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
Conclusion: A Culture of Safety
The safe handling of this compound is not just about following a set of rules; it's about understanding the risks and the rationale behind the protective measures. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects you, your colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet before beginning any work.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. publichealthontario.ca [publichealthontario.ca]
- 9. crystalgen.com [crystalgen.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 14. danielshealth.com [danielshealth.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
